SB-616234-A
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O3.ClH/c1-19-14-26(31-34-22(4)40-35-31)10-11-27(19)23-6-8-24(9-7-23)32(38)37-13-12-25-15-30(39-5)29(16-28(25)37)36-17-20(2)33-21(3)18-36;/h6-11,14-16,20-21,33H,12-13,17-18H2,1-5H3;1H/t20-,21+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWVEPYFVFBHQR-XKFLBXONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to SB-616234-A: A Selective 5-HT1B Receptor Antagonist
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental characterization of SB-616234-A, a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical Identity
| Identifier | Value |
| IUPAC Name | [6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride[1] |
| CAS Number | 908601-49-0[1][2] |
Pharmacological Data
In Vitro Binding Affinities and Functional Antagonism
The following table summarizes the binding affinities (pKi) and functional antagonist potencies (pA2 and pKB) of this compound at various 5-HT1B receptors.
| Parameter | Species/System | Value | Reference |
| pKi | Human 5-HT1B (CHO cells) | 8.3 ± 0.2 | [2][3] |
| pKi | Human 5-HT1D | 6.6 ± 0.1 | [2][3] |
| pKi | Rat Striatal 5-HT1B | 9.2 ± 0.1 | [2][3] |
| pKi | Guinea Pig Striatal 5-HT1B | 9.2 ± 0.1 | [2][3] |
| pA2 | Human 5-HT1B (CHO cells, [35S]-GTPγS) | 8.6 ± 0.2 | [2][3] |
| pKB | Rat Striatal Membranes ([35S]-GTPγS) | 8.4 ± 0.5 | [2][3] |
In Vivo Receptor Occupancy and Functional Effects
In vivo studies have demonstrated the ability of this compound to occupy central 5-HT1B receptors and elicit neurochemical and behavioral effects consistent with its antagonistic action.
| Parameter | Species/Model | Value | Reference |
| ED50 (ex vivo [3H]-GR125743 binding) | Rat Striatum | 2.83 ± 0.39 mg/kg (p.o.) | [2][3] |
| [3H]-5-HT Release (S2/S1 ratio) | Guinea Pig Cortical Slices | 1.8 (at 1 µM) | [2][3] |
| [3H]-5-HT Release (S2/S1 ratio) | Rat Cortical Slices | 1.6 (at 1 µM) | [2][3] |
Signaling Pathways of the 5-HT1B Receptor
Experimental Protocols
The pharmacological profile of this compound has been established through various key experiments. Below are detailed methodologies for these assays.
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation. The binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to Gα subunits is quantified as a measure of receptor-mediated G-protein activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the 5-HT1B receptor (e.g., CHO cells) or from brain tissue (e.g., rat striatum) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in an assay buffer (typically containing HEPES, MgCl2, NaCl, and GDP) at 30°C.
-
Reaction Initiation: The reaction is initiated by the addition of [35S]-GTPγS and the test compounds (agonist and/or antagonist).
-
Termination: After a defined incubation period (e.g., 30 minutes), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [35S]-GTPγS.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: For antagonist characterization, the ability of this compound to inhibit agonist-stimulated [35S]-GTPγS binding is measured, and the pA2 or pKB value is calculated.
In Vivo Microdialysis
This technique is used to measure the levels of extracellular neurotransmitters, such as serotonin, in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the dentate gyrus).
-
Perfusion: The probe is continuously perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a low flow rate.
-
Sample Collection: Small molecules from the extracellular fluid, including serotonin, diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: this compound is administered to the animal (e.g., orally).
-
Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentration of serotonin.
-
Data Interpretation: An increase in extracellular serotonin levels following the administration of this compound indicates the blockade of inhibitory 5-HT1B autoreceptors.
This technical guide provides a summary of the key information available for this compound. For further details, readers are encouraged to consult the primary research articles cited.
References
- 1. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-616234-A: A Technical Guide to its Mechanism of Action as a 5-HT1B Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of SB-616234-A, a potent and selective 5-HT1B receptor antagonist. The information presented is collated from key preclinical studies, offering a detailed understanding of its pharmacological profile. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the field of neuroscience and related disciplines.
Core Mechanism of Action: Selective 5-HT1B Receptor Antagonism
This compound is a novel compound that demonstrates high affinity and selectivity for the human 5-HT1B receptor.[1] Its mechanism of action is primarily centered on its ability to act as a competitive antagonist at this receptor, thereby blocking the effects of the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade.
Furthermore, 5-HT1B receptors function as autoreceptors on presynaptic serotonergic neurons, regulating the release of 5-HT. This compound's antagonist activity at these autoreceptors leads to an increase in the release of synaptic 5-HT, a key mechanism underlying its potential therapeutic effects in mood and anxiety disorders.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor | Species | Preparation | Radioligand | pKi (mean ± SEM) |
| 5-HT1B | Human (recombinant) | CHO cell membranes | [³H]-GR125743 | 8.3 ± 0.2 |
| 5-HT1D | Human (recombinant) | CHO cell membranes | [³H]-GR125743 | 6.6 ± 0.1 |
| 5-HT1B | Rat | Striatal membranes | [³H]-GR125743 | 9.2 ± 0.1 |
| 5-HT1B | Guinea Pig | Striatal membranes | [³H]-GR125743 | 9.2 ± 0.1 |
Data compiled from Scott et al., 2006.[1]
Table 2: In Vitro Functional Antagonist Potency of this compound
| Assay | Species | Preparation | Agonist | Parameter | Value (mean ± SEM) |
| [³⁵S]-GTPγS binding | Human (recombinant) | CHO cell membranes | 5-HT | pA₂ | 8.6 ± 0.2 |
| [³⁵S]-GTPγS binding | Rat | Striatal membranes | 5-HT | pKB | 8.4 ± 0.5 |
Data compiled from Scott et al., 2006.[1]
Table 3: In Vivo Pharmacological Activity of this compound
| Model | Species | Endpoint | Route of Administration | ED₅₀ (mg/kg) |
| Inhibition of ex vivo [³H]-GR125743 binding to striatal 5-HT1B receptors | Rat | Receptor Occupancy | p.o. | 2.83 ± 0.39 |
| Reversal of SKF-99101H-induced hypothermia | Guinea Pig | Body Temperature | p.o. | 2.4 |
| Maternal separation-induced vocalizations | Rat | Ultrasonic Vocalizations | i.p. | 1.0 |
| Maternal separation-induced vocalizations | Guinea Pig | Ultrasonic Vocalizations | i.p. | 3.3 |
Data compiled from Scott et al., 2006 and Dawson et al., 2006.[1][2]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1B and 5-HT1D receptors.
Protocol:
-
Membrane Preparation:
-
For recombinant human receptors, Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B or 5-HT1D receptor were used.
-
For native receptors, striata from male Sprague-Dawley rats or Dunkin-Hartley guinea pigs were dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenates were centrifuged, and the resulting pellets were washed and resuspended in assay buffer.
-
-
Binding Assay:
-
Assays were performed in a total volume of 500 µL in 96-well plates.
-
The assay buffer consisted of 50 mM Tris-HCl (pH 7.4) containing 2 mM MgCl₂.
-
Membranes were incubated with the radioligand, [³H]-GR125743 (at a concentration close to its Kd), and various concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a competing ligand (e.g., 10 µM 5-HT).
-
Incubation was carried out for 60 minutes at 25°C.
-
-
Data Analysis:
-
The reaction was terminated by rapid filtration through GF/B filters using a cell harvester.
-
Filters were washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity retained on the filters was measured by liquid scintillation counting.
-
IC₅₀ values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
[³⁵S]-GTPγS Functional Assays
Objective: To assess the functional antagonist activity of this compound at 5-HT1B receptors.
Protocol:
-
Membrane Preparation:
-
Membranes from CHO cells expressing human 5-HT1B receptors or rat striatal tissue were prepared as described for the radioligand binding assays.
-
-
GTPγS Binding Assay:
-
Assays were conducted in a total volume of 200 µL.
-
The assay buffer contained 20 mM HEPES, 100 mM NaCl, and 3 mM MgCl₂ (pH 7.4).
-
Membranes were pre-incubated with this compound for 15 minutes at 30°C.
-
The agonist, 5-HT, was then added at various concentrations, followed by the addition of [³⁵S]-GTPγS (typically at 0.1-0.3 nM).
-
The incubation continued for 30 minutes at 30°C.
-
-
Data Analysis:
-
The assay was terminated by filtration through GF/B filters.
-
Bound [³⁵S]-GTPγS was quantified by scintillation counting.
-
For antagonist activity, concentration-response curves to 5-HT were generated in the absence and presence of different concentrations of this compound.
-
The pA₂ or pKB values were calculated using the Schild equation to quantify the antagonist potency.
-
Visualizations of Signaling Pathways and Workflows
Caption: 5-HT1B Receptor Signaling Pathway and Antagonism by this compound.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-616234-A: A Technical Guide to its Receptor Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, based on currently available data. The document includes detailed tables of quantitative binding data, descriptions of relevant experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological characteristics.
Introduction
The 5-HT1B receptor is a key therapeutic target for a range of neuropsychiatric disorders, including depression and anxiety. As a presynaptic autoreceptor, it modulates the release of serotonin and other neurotransmitters. The development of selective antagonists for the 5-HT1B receptor, such as this compound, represents a promising avenue for novel therapeutic interventions. This guide serves as a technical resource for researchers and drug development professionals, consolidating the essential pharmacological data for this compound.
Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity for the human 5-HT1B receptor. Its selectivity has been characterized against the closely related 5-HT1D receptor, showing a significant preference for the 5-HT1B subtype.
Quantitative Binding Data
The binding affinity of this compound has been determined through radioligand binding assays. The data is summarized in the table below.
| Receptor | Species | Preparation | Radioligand | Value | Unit | Reference |
| 5-HT1B | Human | CHO Cells | [3H]-GR125743 | 8.3 ± 0.2 | pKi | [1] |
| 5-HT1B | Rat | Striatal Membranes | [3H]-GR125743 | 9.2 ± 0.1 | pKi | [1] |
| 5-HT1B | Guinea Pig | Striatal Membranes | [3H]-GR125743 | 9.2 ± 0.1 | pKi | [1] |
| 5-HT1D | Human | - | - | 6.6 ± 0.1 | pKi | [1] |
Note: A comprehensive selectivity panel detailing the binding affinity of this compound against a wider range of molecular targets is not publicly available in the reviewed literature. The primary publication notes that the compound is over 100-fold selective for a range of molecular targets, with the exception of the h5-HT1D receptor[1].
Functional Activity
Functional assays, specifically [35S]GTPγS binding assays, have been employed to characterize the functional activity of this compound at the 5-HT1B receptor. These studies have confirmed that this compound acts as an antagonist with no evidence of agonist activity[1].
| Assay | Species | Preparation | Parameter | Value | Unit | Reference |
| [35S]GTPγS Binding | Human | Recombinant Cell Line | pA2 | 8.6 ± 0.2 | - | [1] |
| [35S]GTPγS Binding | Rat | Striatal Membranes | pKB | 8.4 ± 0.5 | - | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol is a representative example of a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
Objective: To determine the affinity of this compound for the 5-HT1B receptor.
Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor, or rat/guinea pig striatal tissue.
-
Radioligand: [3H]-GR125743 (a known 5-HT1B/1D antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1B ligand (e.g., unlabeled GR125743 or 5-HT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of [3H]-GR125743 (typically at or below its Kd).
-
Varying concentrations of this compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
For total binding wells, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (Representative Protocol)
This protocol is a representative example of a [35S]GTPγS binding assay used to determine the functional activity of a compound as an agonist or antagonist.
Objective: To assess the antagonist properties of this compound at the 5-HT1B receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the 5-HT1B receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: A known 5-HT1B receptor agonist (e.g., 5-HT).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Pre-incubation: Pre-incubate the membranes with varying concentrations of this compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Pre-incubated membrane and this compound mixture.
-
A fixed concentration of the 5-HT1B agonist.
-
[35S]GTPγS.
-
GDP.
-
For basal binding wells, add buffer instead of the agonist.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding.
-
Plot the agonist-stimulated binding against the concentration of this compound.
-
Determine the IC50 of this compound for inhibiting the agonist-stimulated response.
-
Calculate the pA2 or pKB value to quantify the antagonist potency. A lack of stimulation in the absence of an agonist indicates no agonist activity.
-
Signaling Pathways and Experimental Workflows
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins[2][3][4][5]. Activation of the receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP)[5]. This signaling cascade ultimately modulates neurotransmitter release.
Caption: Simplified signaling pathway of the 5-HT1B receptor.
Radioligand Binding Assay Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow of a competitive radioligand binding assay.
[35S]GTPγS Binding Assay Workflow
The following diagram illustrates the general workflow for a [35S]GTPγS binding assay to determine antagonist activity.
Caption: General workflow for a [35S]GTPγS binding assay for antagonist characterization.
Conclusion
This compound is a high-affinity 5-HT1B receptor antagonist with notable selectivity over the 5-HT1D receptor. The data presented in this guide, including its binding affinities and functional antagonist profile, underscore its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the serotonergic system. Further studies to elucidate its full selectivity profile against a broader range of receptors would provide a more complete understanding of its pharmacological actions and potential off-target effects.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of SB-616234-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1] This technical guide provides a comprehensive overview of its pharmacodynamic and pharmacokinetic properties based on available preclinical data. The information is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound.
Pharmacodynamics
This compound demonstrates high affinity and selectivity for the 5-HT1B receptor across different species. Its antagonist activity has been confirmed in various in vitro and in vivo assays.
Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic parameters of this compound.
| Parameter | Species/System | Value | Reference |
| pKi | Human 5-HT1B receptors (CHO cells) | 8.3 ± 0.2 | [1] |
| Rat striatal 5-HT1B receptors | 9.2 ± 0.1 | [1] | |
| Guinea pig striatal 5-HT1B receptors | 9.2 ± 0.1 | [1] | |
| Selectivity | Over other molecular targets (except h5-HT1D) | >100-fold | [1] |
| pA2 | Human 5-HT1B receptors (CHO cells, [35S]GTPγS assay) | 8.6 ± 0.2 | [1] |
| Apparent pKB | Rat striatal membranes ([35S]GTPγS assay) | 8.4 ± 0.5 | [1] |
| In Vivo ED50 | Inhibition of [3H]-GR125743 binding to rat striatal 5-HT1B receptors (oral admin.) | 2.83 ± 0.39 mg/kg | [1] |
Pharmacokinetics
While this compound is described as an orally bioavailable 5-HT1B receptor antagonist, specific quantitative pharmacokinetic parameters from publicly available literature are limited.
Quantitative Pharmacokinetic Data
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | Orally bioavailable (specific value not reported) | |
| Half-life (t1/2) | Not Reported | Not Reported | |
| Clearance (CL) | Not Reported | Not Reported | |
| Volume of Distribution (Vd) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
[35S]GTPγS Binding Assay
This assay was utilized to determine the antagonist activity of this compound at the 5-HT1B receptor.
Objective: To measure the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding to 5-HT1B receptors.
Materials:
-
Cell membranes expressing the 5-HT1B receptor (e.g., from CHO cells or rat striatum).
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
5-HT (agonist).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with varying concentrations of this compound in the assay buffer.
-
Add a fixed concentration of 5-HT to stimulate the receptor.
-
Introduce [35S]GTPγS to the reaction mixture.
-
Incubate to allow for the binding of [35S]GTPγS to activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data analysis: Determine the pA2 or apparent pKB value for this compound by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding.
Ex Vivo [3H]-GR125743 Binding Assay
This in vivo receptor occupancy study was performed to assess the ability of orally administered this compound to occupy central 5-HT1B receptors.
Objective: To determine the dose-dependent inhibition of ex vivo [3H]-GR125743 binding to rat striatal 5-HT1B receptors following oral administration of this compound.
Materials:
-
Rats.
-
This compound (formulated for oral administration).
-
[3H]-GR125743 (a radiolabeled 5-HT1B receptor antagonist).
-
Homogenization buffer.
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Administer various doses of this compound orally to different groups of rats.
-
At a predetermined time point after administration, euthanize the animals and dissect the striatum.
-
Homogenize the striatal tissue in a suitable buffer.
-
Incubate the tissue homogenates with a saturating concentration of [3H]-GR125743.
-
Separate the bound and free radioligand by filtration.
-
Measure the amount of radioactivity bound to the tissue homogenates using a scintillation counter.
-
Data analysis: Calculate the percentage of receptor occupancy for each dose of this compound and determine the ED50 value.
Visualizations
Signaling Pathway
References
In Vitro Characterization of SB-616234-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of SB-616234-A, a potent and selective 5-HT1B receptor antagonist. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the compound's binding affinity, functional activity, and selectivity profile, alongside detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological properties across different assays and species.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Species/Cell Line | pKi (mean ± SEM) |
| 5-HT1B | Human (CHO cells) | 8.3 ± 0.2 |
| 5-HT1B | Rat (Striatum) | 9.2 ± 0.1 |
| 5-HT1B | Guinea Pig (Striatum) | 9.2 ± 0.1 |
| 5-HT1D | Human | 6.6 ± 0.1 |
Table 2: Functional Antagonist Activity of this compound in [³⁵S]-GTPγS Binding Assays
| Assay System | Species/Cell Line | pA₂/pKB (mean ± SEM) | Agonist Activity |
| [³⁵S]-GTPγS Binding | Human (CHO cells) | pA₂ = 8.6 ± 0.2 | No evidence of agonist activity |
| [³⁵S]-GTPγS Binding | Rat (Striatal membranes) | pKB = 8.4 ± 0.5 | No evidence of agonist activity |
Table 3: Effect of this compound on Serotonin (B10506) Release
| Experimental System | Species | Concentration of this compound | Effect on Electrically Stimulated [³H]-5-HT Release (S2/S1 ratio) |
| Cortical Slices | Guinea Pig | 1 µM | 1.8 |
| Cortical Slices | Rat | 1 µM | 1.6 |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (pKi) of this compound for 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant 5-HT1B receptors.
-
Rat or guinea pig striatal membranes.
-
Radioligand: [³H]-GR125743 (a selective 5-HT1B/1D antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cell pellets or striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or competing ligand (this compound at various concentrations).
-
50 µL of radioligand ([³H]-GR125743) at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Convert Ki to pKi (-log(Ki)).
[³⁵S]-GTPγS Binding Functional Assay
Objective: To determine the functional antagonist activity of this compound at the 5-HT1B receptor.
Materials:
-
Membranes from CHO cells expressing human 5-HT1B receptors or rat striatal membranes.
-
[³⁵S]-GTPγS.
-
GDP.
-
5-HT (agonist).
-
This compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GTPγS for non-specific binding determination.
-
Other reagents and equipment as in the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Pre-incubation: Pre-incubate the membranes (20-40 µg protein/well) with GDP (10 µM) and varying concentrations of this compound in a 96-well plate for 15-20 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist 5-HT to stimulate the receptor.
-
[³⁵S]-GTPγS Addition: Initiate the binding reaction by adding [³⁵S]-GTPγS (0.1-0.5 nM).
-
Incubation: Incubate the plates at 30°C for 30-60 minutes with gentle agitation.
-
Filtration and Counting: Terminate the reaction by rapid filtration and wash as described for the radioligand binding assay. Measure the bound radioactivity.
-
Data Analysis: To determine the pA₂ value, construct Schild plots from the concentration-response curves of 5-HT in the presence of different concentrations of this compound. The pA₂ is the x-intercept of the Schild regression. For antagonist pKB, analyze the inhibition of basal [³⁵S]-GTPγS binding.
[³H]-5-HT Release Assay
Objective: To assess the effect of this compound on neurotransmitter release from brain tissue.
Materials:
-
Rat or guinea pig cortical slices.
-
[³H]-5-HT.
-
Krebs-bicarbonate buffer.
-
Electrical field stimulation apparatus.
-
Scintillation counter.
-
This compound.
Procedure:
-
Slice Preparation and Loading: Prepare cortical slices (approximately 300 µm thick) and incubate them with [³H]-5-HT in Krebs-bicarbonate buffer to allow for uptake of the radiolabeled neurotransmitter.
-
Superfusion: Transfer the slices to a superfusion chamber and perfuse with buffer to wash out excess unbound [³H]-5-HT.
-
Stimulation and Sample Collection: Collect fractions of the superfusate at regular intervals. Elicit neurotransmitter release by electrical field stimulation at two time points (S1 and S2).
-
Drug Application: Introduce this compound into the superfusion buffer before the second stimulation (S2).
-
Measurement of Radioactivity: Measure the radioactivity in the collected fractions and in the tissue slices at the end of the experiment.
-
Data Analysis: Calculate the fractional release of [³H]-5-HT for each stimulation period. The effect of this compound is determined by the ratio of the fractional release in the second stimulation period (S2) to that in the first (S1). An S2/S1 ratio greater than 1 indicates a potentiation of release.
Signaling Pathways and Experimental Workflows
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Activation of the 5-HT1B receptor by an agonist like serotonin (5-HT) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). As an antagonist, this compound blocks the binding of 5-HT to the 5-HT1B receptor, thereby preventing this downstream signaling cascade.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a GPCR antagonist like this compound typically follows a logical progression from initial binding studies to functional assays.
The Serotonergic Effects of SB-616234-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1][2][3] This technical guide provides an in-depth overview of the pharmacological effects of this compound on serotonin release, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. As a selective 5-HT1B receptor antagonist, this compound has demonstrated potential as a tool for studying the role of this receptor in various physiological and pathological processes, including anxiety and depression.[1][4] This document serves as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Core Mechanism of Action
This compound exerts its effects by blocking the action of serotonin at 5-HT1B autoreceptors located on the presynaptic terminals of serotonergic neurons.[4][5] These autoreceptors normally function as a negative feedback mechanism, inhibiting further serotonin release when activated by serotonin in the synaptic cleft.[2][3] By antagonizing these receptors, this compound disinhibits the neuron, leading to an increase in the release of serotonin into the synapse.[1][6]
Figure 1: Mechanism of this compound Action at the Serotonergic Synapse.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding Affinities and Functional Antagonism
| Parameter | Species/System | Receptor | Value | Reference(s) |
| pKi | Human (CHO cells) | 5-HT1B | 8.3 ± 0.2 | [2][3] |
| Human | 5-HT1D | 6.6 ± 0.1 | [2][3] | |
| Rat (Striatum) | 5-HT1B | 9.2 ± 0.1 | [2][3] | |
| Guinea Pig (Striatum) | 5-HT1B | 9.2 ± 0.1 | [2][3] | |
| pA2 | Human (recombinant) | 5-HT1B | 8.6 ± 0.2 | [2] |
| pKB | Rat (Striatum) | 5-HT1B | 8.4 ± 0.5 | [2][3] |
pKi represents the negative logarithm of the inhibitory constant, indicating binding affinity. pA2 and pKB are measures of antagonist potency.
Table 2: In Vivo Effects on Serotonin Release and Behavior
| Experiment | Species | Brain Region | Dosing | Effect | Reference(s) |
| In Vivo Microdialysis | Guinea Pig | Dentate Gyrus | 3-30 mg/kg p.o. | Dose-related increase in extracellular 5-HT | [1][7] |
| Forced Swim Test | Mouse | - | - | Decrease in immobility time | [1] |
| Maternal Separation-Induced Vocalization | Rat | - | ED50 = 1.0 mg/kg i.p. | Anxiolytic-like effects | [1] |
| Guinea Pig | - | ED50 = 3.3 mg/kg i.p. | Anxiolytic-like effects | [1] |
ED50 is the dose that produces 50% of the maximum effect.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.
In Vivo Microdialysis for Serotonin Measurement
This protocol is designed to measure extracellular serotonin levels in the brain of freely moving animals.[1][7]
Figure 2: Workflow for In Vivo Microdialysis Experiment.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal (e.g., guinea pig) and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., dentate gyrus). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least one hour.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable baseline of extracellular serotonin.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage).
-
Post-Dosing Collection: Continue to collect dialysate samples for several hours to monitor the change in serotonin levels.
-
Sample Analysis: Analyze the collected dialysate samples using an HPLC-ECD system to separate and quantify the concentration of serotonin.
[³⁵S]-GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors, such as the 5-HT1B receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS.[2][3]
Materials:
-
Cell membranes expressing the 5-HT1B receptor (e.g., from CHO cells or brain tissue)
-
[³⁵S]-GTPγS
-
GDP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl, EDTA)
-
Agonist (e.g., 5-HT)
-
This compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a source expressing the 5-HT1B receptor.
-
Incubation: In a microcentrifuge tube, combine the cell membranes, GDP, and assay buffer.
-
Antagonist/Agonist Addition: Add varying concentrations of this compound (to determine pKB) or a fixed concentration of this compound followed by varying concentrations of an agonist (to determine pA2).
-
Initiate Reaction: Add [³⁵S]-GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the potency of the antagonist (pA2 or pKB).
Electrically Stimulated [³H]-5-HT Release from Brain Slices
This ex vivo assay measures the release of pre-loaded radiolabeled serotonin from brain tissue slices upon electrical stimulation.[2][3]
Figure 3: Workflow for Electrically Stimulated [³H]-5-HT Release Assay.
Materials:
-
Brain tissue (e.g., rat or guinea pig cortex)
-
Vibrating microtome
-
[³H]-Serotonin ([³H]-5-HT)
-
Superfusion system
-
Platinum electrodes
-
Scintillation counter
Procedure:
-
Brain Slice Preparation: Isolate the brain region of interest and prepare thin slices (e.g., 300-400 µm) using a vibrating microtome.
-
Radiolabeling: Incubate the slices in a buffer containing [³H]-5-HT to allow for uptake into serotonergic nerve terminals.
-
Superfusion: Place the radiolabeled slices in a superfusion chamber and perfuse with a physiological buffer.
-
Basal and Stimulated Release (S1): Collect fractions of the superfusate to measure basal release. Apply a first electrical stimulation (S1) to evoke neurotransmitter release and collect the stimulated fractions.
-
Drug Incubation: Introduce this compound into the superfusion buffer and incubate the slices.
-
Second Stimulated Release (S2): Apply a second electrical stimulation (S2) in the presence of the drug and collect the stimulated fractions.
-
Quantification: Measure the amount of radioactivity in all collected fractions using a scintillation counter.
-
Data Analysis: Calculate the ratio of the stimulated release in the second period to the first (S2/S1). An increase in the S2/S1 ratio in the presence of this compound indicates an enhancement of serotonin release.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in serotonergic neurotransmission. Its high potency and selectivity, combined with its demonstrated in vivo efficacy in modulating serotonin release, make it a suitable compound for a range of preclinical studies. The experimental protocols outlined in this guide provide a framework for researchers to further explore the effects of this compound and other 5-HT1B receptor ligands.
References
- 1. 5-HT(1B) receptor regulation of serotonin (5-HT) release by endogenous 5-HT in the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. 5-HT1B autoreceptor regulation of serotonin transporter activity in synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT(1B) autoreceptor regulation of serotonin transporter activity in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of SB-616234-A: A 5-HT1B Receptor Antagonist for Depression
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for SB-616234-A, a novel, potent, and selective 5-HT1B receptor antagonist investigated for its potential antidepressant and anxiolytic effects. The information presented is collated from key preclinical studies, offering insights into its pharmacological activity, efficacy in animal models, and underlying mechanism of action.
Core Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound, providing a clear comparison of its binding affinity, functional activity, and in vivo efficacy.
Table 1: Receptor Binding and Functional Activity
| Parameter | Species/System | Value | Reference |
| Binding Affinity (pKi) | |||
| Human 5-HT1B Receptor (CHO cells) | Human | 8.3 ± 0.2 | [1] |
| Rat Striatal 5-HT1B Receptors | Rat | 9.2 ± 0.1 | [1] |
| Guinea Pig Striatal 5-HT1B Receptors | Guinea Pig | 9.2 ± 0.1 | [1] |
| Human 5-HT1D Receptor | Human | 6.6 ± 0.1 | [1] |
| Functional Antagonist Activity | |||
| pA2 (human recombinant cell line) | Human | 8.6 ± 0.2 | [1] |
| Apparent pKB (rat striatal membranes) | Rat | 8.4 ± 0.5 | [1] |
| In Vivo Receptor Occupancy | |||
| ED50 (inhibition of [3H]-GR125743 binding) | Rat | 2.83 ± 0.39 mg/kg p.o. | [1] |
Table 2: In Vivo Efficacy in Animal Models of Depression and Anxiety
| Model | Species | Endpoint | ED50 / Effective Dose | Reference |
| Antidepressant-like Activity | ||||
| Mouse Forced Swim Test | Mouse | Decreased immobility time | Not specified, but effective | [2] |
| Anxiolytic-like Activity | ||||
| Rat Maternal Separation-Induced Vocalisations | Rat | Reduced vocalisations | 1.0 mg/kg i.p. | [2] |
| Guinea Pig Maternal Separation-Induced Vocalisations | Guinea Pig | Reduced vocalisations | 3.3 mg/kg i.p. | [2] |
| Human Threat Test | Marmoset | Reduced posturing behaviours | Significant reduction observed | [2] |
| Neurochemical Effects | ||||
| In Vivo Microdialysis (Dentate Gyrus) | Guinea Pig | Increased extracellular 5-HT | Dose-related (3-30 mg/kg p.o.) | [2] |
| SKF-99101H-induced Hypothermia Reversal | Guinea Pig | Reversal of hypothermia | 2.4 mg/kg p.o. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
5-HT1B Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for 5-HT1B receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor, or from the striatum of rats and guinea pigs.
-
Radioligand Binding: Membranes were incubated with a specific radioligand for the 5-HT1B receptor, [3H]-GR125743.
-
Competition Assay: A range of concentrations of this compound were added to compete with the radioligand for binding to the receptor.
-
Detection: The amount of bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis: The pKi values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]
-
[35S]-GTPγS Functional Antagonist Assay
-
Objective: To assess the functional antagonist activity of this compound at the 5-HT1B receptor.
-
Methodology:
-
Membrane Preparation: Membranes from CHO cells expressing the human 5-HT1B receptor or from rat striatum were used.
-
Assay Components: Membranes were incubated with GDP, the non-hydrolyzable GTP analog [35S]-GTPγS, a 5-HT1B receptor agonist, and varying concentrations of this compound.
-
Mechanism: Agonist binding to the G-protein coupled 5-HT1B receptor stimulates the exchange of GDP for [35S]-GTPγS on the Gα subunit. An antagonist will inhibit this agonist-stimulated binding.
-
Detection: The amount of bound [35S]-GTPγS was determined by scintillation counting.
-
Data Analysis: The pA2 or apparent pKB values were calculated to quantify the antagonist potency.[1]
-
In Vivo Microdialysis in Guinea Pigs
-
Objective: To measure the effect of this compound on extracellular serotonin (B10506) (5-HT) levels in the brain.
-
Methodology:
-
Surgical Implantation: Guinea pigs were anesthetized, and a microdialysis guide cannula was stereotaxically implanted into the dentate gyrus.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe was inserted through the guide cannula.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after oral administration of this compound (3-30 mg/kg).
-
Neurotransmitter Analysis: The concentration of 5-HT in the dialysate samples was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[2]
-
Mouse Forced Swim Test
-
Objective: To evaluate the antidepressant-like activity of this compound.
-
Methodology:
-
Apparatus: Mice were placed individually in a transparent cylinder (dimensions typically 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: The test consists of a pre-test session followed by a test session 24 hours later. This compound or vehicle was administered before the test session.
-
Behavioral Scoring: The duration of immobility (the time the mouse spent floating passively) was recorded during the test session.
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.[2]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and the workflow of a key preclinical experiment.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for in vivo microdialysis experiments.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anxiolytic Potential of SB-616234-A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anxiolytic properties of SB-616234-A, a novel compound identified as a potent and selective 5-HT1B receptor antagonist. The following sections detail its pharmacological profile, mechanism of action, and preclinical evidence supporting its potential as a therapeutic agent for anxiety disorders.
Quantitative Pharmacological Data
The pharmacological characteristics of this compound have been determined through a series of in vitro and in vivo studies. The data highlights its high affinity and selectivity for the 5-HT1B receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Preparation | Affinity (pKi) | Selectivity vs. 5-HT1B |
| 5-HT1B | Human | CHO Cells | 8.3 ± 0.2 [1] | - |
| 5-HT1D | Human | CHO Cells | 6.6 ± 0.1[1] | >100-fold |
| 5-HT1B | Rat | Striatal Membranes | 9.2 ± 0.1 [1] | - |
| 5-HT1B | Guinea Pig | Striatal Membranes | 9.2 ± 0.1 [1] | - |
Table 2: Functional Antagonist Activity of this compound
| Assay | Species/System | Parameter | Value |
| [35S]-GTPγS Binding | Human 5-HT1B Recombinant Cell Line | pA2 | 8.6 ± 0.2[1] |
| [35S]-GTPγS Binding | Rat Striatal Membranes | Apparent pKB | 8.4 ± 0.5[1] |
Table 3: In Vivo Anxiolytic-Like Efficacy of this compound
| Animal Model | Species | Route of Administration | Effective Dose (ED50) | Comparator (Fluoxetine) ED50 |
| Maternal Separation-Induced Vocalisations | Rat | Intraperitoneal (i.p.) | 1.0 mg/kg[2] | 2.2 mg/kg[2] |
| Maternal Separation-Induced Vocalisations | Guinea Pig | Intraperitoneal (i.p.) | 3.3 mg/kg[2] | 2.2 mg/kg[2] |
| Inhibition of [3H]-GR125743 Binding (ex vivo) | Rat | Oral (p.o.) | 2.83 ± 0.39 mg/kg[1] | - |
| Reversal of SKF-99101H-induced Hypothermia | Guinea Pig | Oral (p.o.) | 2.4 mg/kg[2] | - |
Mechanism of Action: 5-HT1B Autoreceptor Antagonism
This compound exerts its anxiolytic effects by acting as an antagonist at serotonergic (5-HT) autoreceptors, specifically the 5-HT1B subtype. These presynaptic receptors function as a negative feedback mechanism, inhibiting the release of serotonin (B10506) into the synaptic cleft. By blocking these autoreceptors, this compound disinhibits the neuron, leading to an increase in the release of endogenous serotonin. This enhanced serotonergic neurotransmission in key brain regions associated with mood and anxiety is the proposed mechanism for its anxiolytic and antidepressant-like effects.[1][2] In vivo microdialysis studies in freely moving guinea pigs have confirmed that administration of this compound (3-30 mg/kg, p.o.) leads to a dose-related increase in extracellular 5-HT in the dentate gyrus.[2]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
The anxiolytic-like properties of this compound were evaluated using established preclinical models of anxiety.
Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional activity of this compound at human and rodent 5-HT1B receptors.
-
Methods:
-
Receptor Binding: Radioligand binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human 5-HT1B receptors, or striatal tissues from rats and guinea pigs.[1] The affinity (pKi) was determined by measuring the displacement of a specific radioligand by this compound.
-
[35S]-GTPγS Functional Assay: The antagonist properties were assessed in [35S]-GTPγS binding assays using the same cell lines and tissue preparations.[1] The ability of this compound to inhibit agonist-stimulated [35S]-GTPγS binding was quantified to determine its pA2 or apparent pKB values.[1]
-
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Microdialysis Studies of SB-616234-A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in-vivo microdialysis studies to investigate the effects of SB-616234-A, a potent and selective 5-HT1B receptor antagonist, on neurotransmitter levels in the brain. The protocol is designed for use in rodent models and can be adapted for various research applications in neuropharmacology and drug development.
Introduction
This compound is a high-affinity antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1] These receptors are located on the presynaptic terminals of various neurons and act as autoreceptors on serotonergic neurons and as heteroreceptors on other types of neurons, including those that release dopamine (B1211576) and norepinephrine. By blocking these receptors, this compound is expected to modulate the release of several key neurotransmitters. In-vivo microdialysis is a powerful technique used to measure the levels of endogenous substances in the extracellular fluid of living animals, providing real-time insights into the neurochemical effects of pharmacological agents.[2][3][4]
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected effects of this compound on extracellular dopamine (DA) and noradrenaline (NA) levels in the rat prefrontal cortex, as measured by in-vivo microdialysis. This data is illustrative and serves as an example of how to structure experimental results.
| Treatment Group | Dose (mg/kg, p.o.) | Basal DA (% of Control) | Post-dose DA (% of Control) | Basal NA (% of Control) | Post-dose NA (% of Control) |
| Vehicle Control | 0 | 100 ± 10 | 105 ± 12 | 100 ± 15 | 110 ± 18 |
| This compound | 1 | 98 ± 11 | 130 ± 15 | 102 ± 13 | 145 ± 20 |
| This compound | 3 | 105 ± 9 | 165 ± 18 | 95 ± 16 | 180 ± 25 |
| This compound | 10 | 99 ± 12 | 210 ± 22 | 108 ± 14 | 230 ± 30 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
This section outlines the detailed methodology for an in-vivo microdialysis study to assess the effect of this compound on dopamine and noradrenaline levels.
1. Animal Model
-
Species: Male Sprague-Dawley rats (250-300g)
-
Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
Implant a guide cannula (CMA 12 or equivalent) to the desired coordinates and secure it to the skull with dental cement and jeweler's screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animals to recover for at least 5-7 days post-surgery.
3. In-Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff).
-
Place the animal in a microdialysis bowl or a freely moving animal setup.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The composition of aCSF is typically (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 0.85 MgCl2.
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
4. Sample Analysis
-
Analyze the dialysate samples for dopamine and noradrenaline content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[5][6][7]
-
Separate the monoamines on a reverse-phase C18 column.
-
Quantify the analytes by comparing the peak heights or areas to those of external standards.
-
Express the results as a percentage change from the basal levels.
Mandatory Visualizations
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection and quantification of neurotransmitters in dialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-616234-A in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB-616234-A, a selective 5-HT1B receptor antagonist, in preclinical rodent models of anxiety. This document outlines the mechanism of action, experimental protocols, and data presentation for evaluating the anxiolytic potential of this compound.
Introduction
This compound is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1] The 5-HT1B receptor is a presynaptic autoreceptor that inhibits the release of serotonin and other neurotransmitters. By blocking these receptors, this compound is hypothesized to increase synaptic serotonin levels, leading to anxiolytic and antidepressant-like effects.[1] Preclinical studies have demonstrated the anxiolytic-like profile of this compound in various rodent models, suggesting its therapeutic potential for anxiety disorders.[1]
Mechanism of Action: 5-HT1B Receptor Antagonism
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o. Upon activation by serotonin (5-HT), the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP ultimately results in the inhibition of neurotransmitter release from the presynaptic terminal. This compound acts by blocking the binding of serotonin to the 5-HT1B receptor, thereby preventing this inhibitory signaling cascade and leading to an increase in neurotransmitter release.
Caption: 5-HT1B Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the anxiolytic-like effects of this compound in a key preclinical anxiety model. While direct data for the elevated plus-maze and open field test with this compound is not publicly available, illustrative data based on the known effects of 5-HT1B antagonists is provided for guidance.
Table 1: Effect of this compound in the Maternal Separation-Induced Vocalization Test [1]
| Treatment Group | Dose (mg/kg, i.p.) | Number of Ultrasonic Vocalizations (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | - | 250 ± 20 | - |
| This compound | 1.0 | 125 ± 15* | 50% |
| This compound | 3.3 | 75 ± 10 | 70% |
| This compound | 10.0 | 50 ± 8 | 80% |
*p<0.05, **p<0.01 vs. Vehicle. Data represents typical findings for rat and guinea pig pups.
Table 2: Illustrative Effects of this compound in the Elevated Plus-Maze (EPM) Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | - | 15 ± 2.5 | 20 ± 3.0 | 25 ± 3 |
| This compound | 3 | 25 ± 3.0 | 30 ± 4.0 | 26 ± 4 |
| This compound | 10 | 35 ± 4.0 | 40 ± 5.0 | 24 ± 3 |
| This compound | 30 | 32 ± 3.5 | 38 ± 4.5 | 25 ± 4 |
| Diazepam | 2 | 45 ± 5.0 | 50 ± 6.0 | 23 ± 3 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. This data is illustrative.
Table 3: Illustrative Effects of this compound in the Open Field Test (OFT) in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Time in Center (%) | Center Entries | Total Distance Traveled (m) |
| Vehicle | - | 8 ± 1.5 | 10 ± 2.0 | 30 ± 4 |
| This compound | 3 | 12 ± 2.0 | 14 ± 2.5 | 31 ± 5 |
| This compound | 10 | 18 ± 2.5 | 20 ± 3.0 | 29 ± 4 |
| This compound | 30 | 16 ± 2.2 | 18 ± 2.8 | 30 ± 4 |
| Diazepam | 1 | 25 ± 3.0 | 28 ± 3.5 | 28 ± 3 |
*p<0.05, **p<0.01 vs. Vehicle. This data is illustrative.
Experimental Protocols
Detailed methodologies for key behavioral assays to evaluate the anxiolytic effects of this compound are provided below.
Elevated Plus-Maze (EPM) Test
This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
For rats: arms are typically 50 cm long and 10 cm wide, with 40 cm high walls on the closed arms.
-
For mice: arms are typically 30 cm long and 5 cm wide, with 15 cm high walls on the closed arms.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before testing (e.g., 30-60 minutes).
-
Testing:
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters using automated tracking software or manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Open arm entries) / (Total arm entries)] x 100.
-
Total arm entries can be used as a measure of general locomotor activity.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Caption: Elevated Plus-Maze Experimental Workflow.
Open Field Test (OFT)
This test assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds typically increase the time spent and entries into the center of the open field.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
For rats: typically 100 cm x 100 cm.
-
For mice: typically 40 cm x 40 cm.
-
The arena should be made of a non-porous material and have a floor divided into a central and a peripheral zone.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle as described for the EPM test.
-
Testing:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Using automated tracking software, measure the following:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
-
Calculate the percentage of time spent in the center [(Time in center) / (Total time)] x 100.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between trials.
Social Interaction Test
This test evaluates social anxiety by measuring the amount of time a rodent spends interacting with an unfamiliar conspecific. Anxiolytic drugs are expected to increase social interaction time.
Apparatus:
-
A neutral, well-lit open field arena (as described in the OFT).
-
The size should be appropriate to allow for free interaction between two animals.
Procedure:
-
Habituation: Acclimate pairs of weight- and treatment-matched, unfamiliar animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle to both animals in a pair.
-
Testing:
-
Place the pair of animals simultaneously into the arena.
-
Record their behavior for a 10-minute session.
-
-
Data Analysis:
-
Manually or with specialized software, score the total duration of active social interaction, which includes behaviors such as:
-
Sniffing (nose-to-nose, nose-to-anogenital region).
-
Following.
-
Grooming the partner.
-
-
Aggressive behaviors (e.g., biting, wrestling) should be noted and may indicate a different behavioral phenotype.
-
Locomotor activity (total distance traveled by each animal) should also be measured to ensure that changes in social interaction are not due to general hyperactivity or sedation.
-
-
Cleaning: Clean the arena thoroughly between pairs.
Conclusion
This compound, as a selective 5-HT1B receptor antagonist, shows promise as an anxiolytic agent. The protocols detailed in these application notes provide a standardized framework for researchers to further investigate its efficacy in established rodent models of anxiety. Consistent application of these methods will facilitate the generation of robust and comparable data, aiding in the drug development process.
References
Application Notes and Protocols for Forced Swim Test Using the 5-HT1B Receptor Antagonist SB-616234-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The forced swim test (FST) is a widely utilized behavioral paradigm in preclinical research to assess antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, a state of "behavioral despair." Antidepressant compounds are known to reduce the duration of this immobility. SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor. Blockade of 5-HT1B autoreceptors is hypothesized to increase serotonin release, a mechanism shared by several classes of antidepressant drugs. These application notes provide a detailed protocol for evaluating the potential antidepressant effects of this compound using the forced swim test.
Signaling Pathway of 5-HT1B Receptor Antagonists
The presumed mechanism of action for the antidepressant effect of a 5-HT1B receptor antagonist like this compound involves the modulation of serotonergic neurotransmission. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound.
Data from Analogous 5-HT1B Antagonists in the Forced Swim Test
The following table summarizes data from studies using other 5-HT1B receptor antagonists in the forced swim test. This data can serve as a reference for expected outcomes when testing this compound.
| Compound | Animal Model | Dose Range | Administration Route | Effect on Immobility Time |
| SB 216641 | Rat | 2 mg/kg (co-administered with imipramine, desipramine, or moclobemide) | Intraperitoneal (i.p.) | Significant reduction |
| GR 127935 | Guinea Pig | 1.0 - 10.0 mg/kg | Intraperitoneal (i.p.) | Delayed onset of immobility |
Experimental Protocol: Forced Swim Test
This protocol is a standard procedure and may require optimization for specific research questions and animal strains.
1. Materials and Apparatus
-
Test Compound: this compound
-
Vehicle: Appropriate vehicle for dissolving this compound (e.g., saline, distilled water with a small percentage of DMSO and Tween 80).
-
Animals: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar), 8-10 weeks old. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder.
-
For mice: 20 cm in diameter, 30 cm in height.
-
For rats: 20 cm in diameter, 40 cm in height.
-
-
Water: The cylinder should be filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (typically 15 cm for mice and 30 cm for rats).
-
Video Recording System: A camera positioned to have a clear view of the animal in the cylinder.
-
Behavioral Analysis Software (optional): For automated scoring of immobility.
-
Timer
-
Dry towels or warming lamp
2. Experimental Procedure
The forced swim test is typically conducted over two days (a pre-test session and a test session).
Day 1: Pre-test Session (Habituation)
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Gently place each animal individually into the swim cylinder for a 15-minute period.
-
After 15 minutes, remove the animal from the water, gently dry it with a towel, and return it to its home cage. A warming lamp may be used to prevent hypothermia.
-
The water should be changed between animals.
Day 2: Test Session
-
Administer this compound or the vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes, depending on the route of administration).
-
Gently place each animal individually into the swim cylinder for a 6-minute test session.
-
Record the entire 6-minute session using the video camera.
-
After 6 minutes, remove the animal, dry it, and return it to its home cage.
-
The water should be changed between animals.
3. Data Analysis
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test session.
-
Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Scoring can be done manually by a trained observer who is blind to the treatment conditions, or by using automated behavioral analysis software.
-
Statistical analysis should be performed to compare the immobility time between the vehicle-treated group and the this compound-treated groups (e.g., using a one-way ANOVA followed by a post-hoc test).
Experimental Workflow Diagram
The following diagram outlines the key steps in the forced swim test protocol.
Caption: Experimental workflow for the forced swim test.
Conclusion
This document provides a comprehensive, albeit generalized, protocol for assessing the antidepressant-like effects of the 5-HT1B receptor antagonist this compound using the forced swim test. Researchers should consider this a foundational guide and may need to perform pilot studies to determine optimal parameters such as drug dosage, timing of administration, and specific animal strain characteristics. Careful adherence to the protocol and rigorous data analysis are crucial for obtaining reliable and reproducible results in the evaluation of novel antidepressant candidates.
Application Notes and Protocols: [35S]GTPγS Binding Assay with SB-616234-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-616234-A is a potent and selective antagonist for the serotonin (B10506) 1B (5-HT1B) receptor.[1][2] The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. Functional characterization of compounds like this compound is essential for understanding their pharmacological profile. The [35S]GTPγS binding assay is a widely used functional assay to study the interaction of ligands with GPCRs.[3][4][5] This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists, such as this compound, are characterized by their ability to inhibit agonist-stimulated [35S]GTPγS binding. These application notes provide a detailed protocol for performing a [35S]GTPγS binding assay to characterize the antagonist activity of this compound at the 5-HT1B receptor.
Quantitative Data Summary
The following table summarizes the reported binding affinity and functional antagonism of this compound at the 5-HT1B receptor.
| Parameter | Receptor/Tissue | Species | Value | Reference |
| pKi | 5-HT1B | Human (recombinant CHO cells) | 8.3 ± 0.2 | [1][2] |
| pKi | 5-HT1B | Rat (striatal membranes) | 9.2 ± 0.1 | [1] |
| pA2 | 5-HT1B | Human (recombinant CHO cells) | 8.6 ± 0.2 | [1] |
| apparent pKB | 5-HT1B | Rat (striatal membranes) | 8.4 ± 0.5 | [1][2] |
-
pKi : The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist. A higher pKi value corresponds to a higher affinity.
-
pA2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the potency of a competitive antagonist.
-
apparent pKB : An estimate of the antagonist dissociation constant determined in functional assays.
Signaling Pathway
The 5-HT1B receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. This activation involves the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, such as ion channels.
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Workflow
The [35S]GTPγS binding assay is performed using cell membranes expressing the 5-HT1B receptor. The workflow involves the incubation of membranes with a 5-HT agonist, [35S]GTPγS, and varying concentrations of the antagonist, this compound. The amount of bound [35S]GTPγS is then quantified to determine the inhibitory effect of the antagonist.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Electrophysiological Effects of SB-616234-A on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-616234-A is a selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1][2] These receptors are predominantly found on the presynaptic terminals of neurons in the central nervous system.[1][3] Their activation typically leads to an inhibition of neurotransmitter release, including key excitatory (glutamate) and inhibitory (GABA) neurotransmitters.[1][4][5] By blocking these receptors, this compound is expected to disinhibit neurotransmitter release, thereby modulating neuronal excitability and synaptic transmission.[2][5] These application notes provide an overview of the anticipated electrophysiological effects of this compound and detailed protocols for their investigation using patch-clamp electrophysiology.
Expected Electrophysiological Effects of this compound
As a 5-HT1B receptor antagonist, this compound is predicted to block the inhibitory effects of endogenous serotonin or 5-HT1B receptor agonists on neurotransmitter release. The expected outcomes on neuronal electrophysiology are summarized in the table below. It is important to note that the specific effects will depend on the neuronal population under investigation and the baseline level of serotonergic tone in the preparation.
| Parameter | Expected Effect of this compound | Rationale |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | Increase | Blockade of presynaptic 5-HT1B receptors on glutamatergic terminals, leading to increased glutamate (B1630785) release. |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | Increase | Blockade of presynaptic 5-HT1B receptors on GABAergic terminals, leading to increased GABA release. |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Increase | Increased probability of spontaneous glutamate vesicle release from presynaptic terminals. |
| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | Increase | Increased probability of spontaneous GABA vesicle release from presynaptic terminals. |
| Paired-Pulse Ratio (PPR) | Decrease | An increase in presynaptic release probability will lead to greater depression of the second of two closely timed synaptic responses. |
| Neuronal Firing Rate | Variable | The net effect on firing rate will depend on the balance of excitatory and inhibitory inputs to the recorded neuron and which of these is more strongly modulated by 5-HT1B receptor tone. |
Signaling Pathway of 5-HT1B Receptor Antagonism
The following diagram illustrates the proposed mechanism of action for this compound at a presynaptic terminal.
Caption: Mechanism of this compound action at the presynaptic 5-HT1B receptor.
Experimental Protocols
The following protocols are designed for investigating the electrophysiological effects of this compound on neurons in brain slices using whole-cell patch-clamp recordings.
Preparation of Acute Brain Slices
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature before recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a brain slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron with the patch pipette and apply gentle positive pressure.
-
Once in proximity to the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before beginning the recording.
Experimental Workflow for Studying this compound
Caption: Experimental workflow for patch-clamp analysis of this compound effects.
Solutions
| Solution | Component | Concentration (mM) |
| Slicing Solution (ice-cold) | NMDG | 92 |
| HCl | 92 | |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 30 | |
| HEPES | 20 | |
| Glucose | 25 | |
| Thiourea | 2 | |
| Sodium Ascorbate | 5 | |
| Sodium Pyruvate | 3 | |
| MgSO4 | 10 | |
| CaCl2 | 0.5 | |
| aCSF | NaCl | 124 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| MgCl2 | 1 | |
| CaCl2 | 2 | |
| K-Gluconate Internal Solution (for current-clamp) | K-Gluconate | 130 |
| KCl | 10 | |
| HEPES | 10 | |
| EGTA | 0.5 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Phosphocreatine | 10 | |
| Cs-based Internal Solution (for voltage-clamp of EPSCs) | Cs-Methanesulfonate | 130 |
| CsCl | 10 | |
| HEPES | 10 | |
| EGTA | 0.5 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| QX-314 | 5 |
Note: The exact composition of solutions may need to be optimized for the specific brain region and neuronal type under investigation. The pH of all solutions should be adjusted to 7.3-7.4, and the osmolarity to 290-310 mOsm.
Data Analysis
Electrophysiological data should be acquired and analyzed using appropriate software (e.g., Clampfit, Igor Pro). For the analysis of synaptic currents, parameters such as frequency, amplitude, rise time, and decay time should be measured. Statistical significance can be determined using appropriate tests, such as a paired t-test or ANOVA, to compare data before, during, and after drug application.
Conclusion
This compound, as a selective 5-HT1B receptor antagonist, is a valuable pharmacological tool for investigating the role of the serotonergic system in modulating neuronal activity. The protocols and expected outcomes described in these application notes provide a framework for researchers to explore the electrophysiological effects of this compound on various neuronal circuits. Such studies will contribute to a better understanding of the therapeutic potential of 5-HT1B receptor antagonists in neurological and psychiatric disorders.
References
- 1. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of synaptic transmission dysregulation in the prefrontal cortex: pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT1A and 5-HT1B receptor-mediated inhibition of glutamatergic transmission onto rat basal forebrain cholinergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective 5-HT1B receptor inhibition of glutamatergic and GABAergic synaptic activity in the rat dorsal and median raphe - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of SB-616234-A for Mouse Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal dosage of SB-616234-A, a potent and selective 5-HT1B receptor antagonist, for use in mouse behavioral studies, particularly those investigating antidepressant and anxiolytic effects.
Introduction
This compound is a selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1] This receptor is implicated in the regulation of mood and anxiety, making this compound a compound of interest for the development of novel antidepressant and anxiolytic therapies. Preclinical studies have demonstrated its efficacy in various animal models.[1] These notes provide a comprehensive guide to utilizing this compound in mouse behavioral paradigms.
Quantitative Data Summary
| Species | Behavioral Test | Effective Dose (ED50) | Route of Administration | Reference |
| Rat | Maternal Separation-Induced Vocalization | 1.0 mg/kg | Intraperitoneal (i.p.) | [1] |
| Guinea Pig | Maternal Separation-Induced Vocalization | 3.3 mg/kg | Intraperitoneal (i.p.) | [1] |
Based on this data, a starting dose range of 1-10 mg/kg (i.p.) is recommended for initial dose-response studies in mice for both antidepressant and anxiolytic-like effects.
Signaling Pathway of 5-HT1B Receptor Antagonism
This compound exerts its effects by blocking the 5-HT1B receptor. As a Gi/o-coupled receptor, the 5-HT1B receptor, when activated by serotonin, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory action, thereby leading to a relative increase in neuronal signaling in pathways modulated by 5-HT1B receptors. This is thought to contribute to its antidepressant and anxiolytic effects.
References
Application Notes and Protocols for Preclinical Research of SB-616234-A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical administration and evaluation of SB-616234-A, a potent and selective 5-HT1B receptor antagonist. The information compiled is intended to guide researchers in designing and executing in vivo and in vitro studies to explore the pharmacological properties of this compound.
Data Presentation
The following tables summarize the quantitative data on the binding affinity, potency, and in vivo efficacy of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor/System | Value |
| pKi | Human 5-HT1B (CHO cells) | 8.3 ± 0.2 |
| pKi | Rat Striatal 5-HT1B | 9.2 ± 0.1 |
| pKi | Guinea Pig Striatal 5-HT1B | 9.2 ± 0.1 |
| pA2 | Human 5-HT1B (GTPγS assay) | 8.6 ± 0.2 |
| pKB | Rat Striatal 5-HT1B (GTPγS assay) | 8.4 ± 0.5 |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Assay | Value | Administration Route |
| ED50 | Inhibition of ex vivo [3H]-GR125743 binding to striatal 5-HT1B receptors | 2.83 ± 0.39 mg/kg | Oral (p.o.) |
Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Antagonism of this receptor by this compound is expected to block the downstream effects of serotonin (B10506) (5-HT) binding.
Caption: 5-HT1B Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
Oral Administration of this compound in Rats
This protocol describes the preparation and oral administration of this compound to rats for in vivo studies.
Materials:
-
This compound hydrochloride
-
1% Methyl cellulose (B213188)
-
Distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a 1% methyl cellulose solution by slowly adding 1 g of methyl cellulose to 100 mL of distilled water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the methyl cellulose is fully dissolved and the solution is clear. This may take several hours.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.3-30 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound hydrochloride.
-
If the required concentration is low, it may be necessary to create a stock solution and then dilute it.
-
Add a small amount of the 1% methyl cellulose vehicle to the this compound powder in a mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension. Alternatively, use a homogenizer for thorough mixing.
-
The final concentration should be calculated to ensure the desired dose is administered in a suitable volume for oral gavage in rats (typically 1-5 mL/kg).
-
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Workflow for Oral Administration:
Caption: Workflow for the oral administration of this compound to rats.
In Vitro [³⁵S]-GTPγS Binding Assay for 5-HT1B Receptor Antagonism
This assay determines the antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated [³⁵S]-GTPγS binding to membranes containing the 5-HT1B receptor.
Materials:
-
Membranes from cells expressing the 5-HT1B receptor (e.g., CHO cells) or rat striatal tissue
-
This compound
-
5-HT (agonist)
-
[³⁵S]-GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Prepare cell or tissue membranes according to standard laboratory protocols. The final protein concentration should be determined using a suitable protein assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well, add:
-
Assay buffer
-
Membrane suspension (typically 20-50 µg protein/well)
-
GDP (to a final concentration of 10-30 µM)
-
Varying concentrations of this compound (for antagonist curves) or buffer (for basal and agonist-stimulated controls).
-
A fixed concentration of 5-HT (agonist) to stimulate the receptor (typically at its EC₈₀ concentration). For determining the pA₂, varying concentrations of agonist are used in the presence of a fixed concentration of the antagonist.
-
-
-
Incubation:
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]-GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate at 30°C for an additional 30-60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The antagonist activity (pA₂ or pK₋) is calculated by analyzing the inhibition of agonist-stimulated [³⁵S]-GTPγS binding using appropriate pharmacological models (e.g., Schild analysis).
-
Ex Vivo [³H]-GR125743 Binding Assay for 5-HT1B Receptor Occupancy
This assay measures the in vivo occupancy of 5-HT1B receptors by this compound following its oral administration to rats.
Materials:
-
Rats treated with this compound or vehicle
-
[³H]-GR125743 (a selective 5-HT1B/1D antagonist radioligand)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Animal Dosing:
-
Administer this compound (0.3-30 mg/kg, p.o.) or vehicle to rats.
-
At a specified time point after dosing (e.g., 1 hour), euthanize the animals and rapidly dissect the striatum on ice.
-
-
Membrane Preparation:
-
Homogenize the striatal tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.
-
Resuspend the resulting pellet in fresh binding buffer. This wash step is repeated to remove endogenous serotonin.
-
Determine the protein concentration of the final membrane suspension.
-
-
Binding Assay:
-
In a 96-well plate, add:
-
Binding buffer
-
Striatal membrane preparation (typically 100-200 µg protein/well)
-
[³H]-GR125743 (at a concentration near its K₋, e.g., 0.1-1.0 nM)
-
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting and Data Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM 5-HT).
-
The percentage of receptor occupancy is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
-
The ED₅₀ (the dose of this compound that produces 50% receptor occupancy) can be determined by testing a range of doses.
-
Cell-based assays for screening 5-HT1B antagonists like SB-616234-A
Application Note and Protocols for Researchers in Drug Discovery
This document provides detailed application notes and experimental protocols for screening 5-HT1B receptor antagonists, with a focus on compounds like SB-616234-A. It is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel therapeutics targeting the serotonin (B10506) 1B receptor.
Introduction to 5-HT1B Receptor Antagonism
The serotonin 1B (5-HT1B) receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating neurotransmitter release.[1] Specifically, it acts as an autoreceptor on presynaptic neurons, where its activation by serotonin inhibits further serotonin release.[1] Antagonists of the 5-HT1B receptor block this negative feedback mechanism, leading to an increase in synaptic serotonin levels. This mode of action has generated significant interest in 5-HT1B antagonists for the treatment of various neuropsychiatric disorders, including depression and anxiety. This compound is a potent and selective 5-HT1B receptor antagonist that has been instrumental in elucidating the therapeutic potential of targeting this receptor.
Overview of Cell-Based Screening Assays
A variety of cell-based assays can be employed to identify and characterize 5-HT1B antagonists. These functional assays are typically performed using a recombinant cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, stably expressing the human 5-HT1B receptor. As the 5-HT1B receptor is coupled to the Gαi subunit, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Therefore, the most common screening strategies involve measuring changes in cAMP. Alternative methods include reporter gene assays that measure downstream transcriptional activation and calcium mobilization assays, which may require co-expression of a promiscuous G-protein to redirect the Gαi signal to a calcium response.
Quantitative Data for Reference 5-HT1B Antagonists
The following table summarizes the binding affinity (pKi) and functional potency (pA2 or IC50) of this compound and other commonly used 5-HT1B antagonists. This data is essential for comparing the potency of novel compounds.
| Compound | Assay Type | Cell Line/Tissue | pKi | pA2 / IC50 | Reference |
| This compound | Radioligand Binding | CHO cells (human 5-HT1B) | 8.3 | - | |
| [³⁵S]GTPγS Binding | CHO cells (human 5-HT1B) | - | 8.6 (pA2) | ||
| GR 127935 | Radioligand Binding | Guinea pig 5-HT1D / Rat 5-HT1B | 8.5 | - | |
| AR-A000002 | Radioligand Binding | Guinea pig cortex (5-HT1B) | 9.6 (Ki=0.24 nM) | - | [2] |
| Radioligand Binding | Recombinant guinea pig 5-HT1B | 9.3 (Ki=0.47 nM) | - | [2] | |
| [³⁵S]GTPγS Binding | Recombinant guinea pig 5-HT1B | - | 8.9 (pA2) | [2] | |
| SB-224289 | Radioligand Binding | CHO cells (human 5-HT1B) | 8.16 | - | [3] |
| Methiothepin | Radioligand Binding | - | 7.28 (pKd) | 216 nM (IC50) | [4][5][6][7] |
Experimental Protocols
This section provides detailed methodologies for three key cell-based assays for screening 5-HT1B antagonists.
cAMP Measurement Assays
Assays that measure the modulation of intracellular cAMP are the most direct functional readouts for Gαi-coupled receptors like 5-HT1B. Two common homogenous assay formats are Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1B receptor
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
5-HT (Serotonin)
-
Test compounds (e.g., this compound)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture CHO-K1/5-HT1B cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired concentration (typically 1,000-5,000 cells per well).
-
Compound Plating: Add test compounds at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
Cell Addition: Dispense the cell suspension into each well containing the test compounds.
-
Antagonist Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the antagonists to bind to the receptors.
-
Agonist and Forskolin Addition: Add a mixture of 5-HT and forskolin to all wells. The final concentration of 5-HT should be at or near its EC80 value (pre-determined), and the forskolin concentration should be optimized to produce a robust cAMP signal (typically 1-10 µM).[8][9][10][11][12]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and convert to cAMP concentration using a standard curve. Determine the IC50 values for the antagonist compounds.
This protocol is also designed for a 384-well plate format.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1B receptor
-
Cell culture medium
-
PBS
-
AlphaScreen cAMP assay kit (e.g., from PerkinElmer)
-
5-HT
-
Forskolin
-
Test compounds
-
384-well white microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Cell Preparation: Prepare CHO-K1/5-HT1B cells as described for the HTRF assay.
-
Compound and Cell Plating: Add test compounds and then the cell suspension to the wells of the 384-well plate.
-
Antagonist Incubation: Incubate for 15-30 minutes at room temperature.
-
Agonist and Forskolin Addition: Add a mixture of 5-HT (at EC80) and an optimized concentration of forskolin to all wells.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Lysis and Detection: Add the AlphaScreen acceptor beads and lysis buffer to each well.
-
Incubation: Incubate for 1-2 hours at room temperature in the dark.
-
Donor Bead Addition: Add the AlphaScreen donor beads to each well.
-
Final Incubation: Incubate for 2 hours at room temperature in the dark.
-
Measurement: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: The AlphaScreen signal is inversely proportional to the amount of cAMP produced. Calculate IC50 values for the antagonists.
CRE-Luciferase Reporter Gene Assay Protocol
This assay measures the transcriptional response downstream of cAMP signaling. A decrease in cAMP leads to reduced activation of the cAMP response element (CRE), which can be monitored using a luciferase reporter gene.
Materials:
-
CHO-K1 cells
-
Expression vector for human 5-HT1B receptor
-
CRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium
-
5-HT
-
Forskolin
-
Test compounds
-
Luciferase assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Transfection: Co-transfect CHO-K1 cells with the 5-HT1B receptor expression vector and the CRE-luciferase reporter vector.[13][14][15] A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Cell Plating: After 24 hours, plate the transfected cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Add test compounds to the cells and incubate for 15-30 minutes.
-
Stimulation: Add a mixture of 5-HT (at EC80) and forskolin to the wells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C to allow for gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if used). Determine the IC50 values for the antagonists based on the inhibition of forskolin-stimulated luciferase expression.
Calcium Mobilization Assay Protocol
Since the 5-HT1B receptor is Gαi-coupled, it does not naturally signal through calcium mobilization. To enable this assay, the cells must be co-transfected with a promiscuous G protein, such as Gα16, which couples to phospholipase C and the calcium pathway.
Materials:
-
HEK293 or CHO-K1 cells
-
Expression vectors for human 5-HT1B receptor and Gα16
-
Transfection reagent
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
5-HT
-
Test compounds
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR)
Procedure:
-
Transfection: Co-transfect cells with the 5-HT1B receptor and Gα16 expression vectors.
-
Cell Plating: Plate the transfected cells into microplates and culture for 24-48 hours.
-
Dye Loading: Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in the fluorescence reader and add the test compounds.
-
Agonist Injection: After a short incubation with the antagonist, inject 5-HT into the wells and immediately measure the change in fluorescence.
-
Data Analysis: The antagonist activity is determined by the reduction in the 5-HT-induced calcium signal. Calculate IC50 values for the test compounds.
Visualizations
References
- 1. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of AR-A000002, a novel 5-hydroxytryptamine(1B) autoreceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methiothepin (mesylate) - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Figure 5. [Examples of (A) forskolin concentration...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. Luciferase reporter gene assay on human 5-HT receptor: which response element should be chosen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay in Summary_ki [bindingdb.org]
Application Notes and Protocols: Investigating the Synergistic Potential of SB-616234-A and SSRIs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical framework and proposed experimental protocols for evaluating the combination of SB-616234-A, a selective 5-HT1B receptor antagonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in preclinical animal models of depression and anxiety. While direct experimental data on this specific combination is not currently available in the public domain, this document synthesizes existing knowledge on the mechanism of action of both compound classes to guide future research.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and a substantial portion of patients do not achieve full remission with current first-line treatments like SSRIs.[1] A key limitation of SSRIs is the delayed onset of therapeutic action, which is hypothesized to be due to the activation of inhibitory serotonin autoreceptors, such as the 5-HT1B receptor, that initially counteract the increase in synaptic serotonin.[1][2]
This compound is a potent and selective antagonist of the 5-HT1B receptor. By blocking these presynaptic autoreceptors, this compound is expected to enhance the neurochemical and behavioral effects of SSRIs, potentially leading to a faster onset of action and greater antidepressant efficacy. The co-administration of a 5-HT1B receptor antagonist with an SSRI is a promising strategy to augment antidepressant effects by disinhibiting serotonin release.[2][3][4] Preclinical studies have shown that pretreatment with 5-HT1B receptor antagonists can increase the effects of SSRIs.[3][4]
Proposed Mechanism of Action
SSRIs, such as fluoxetine (B1211875) and sertraline, function by blocking the serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft.[4] However, this initial increase in serotonin also activates presynaptic 5-HT1B autoreceptors on serotonin nerve terminals, which in turn inhibits further serotonin synthesis and release, dampening the overall effect.
This compound, by antagonizing these 5-HT1B autoreceptors, is hypothesized to prevent this negative feedback mechanism. This would lead to a more robust and sustained increase in synaptic serotonin levels compared to SSRI administration alone, thereby potentiating the therapeutic effects.
Figure 1: Proposed synergistic mechanism of this compound and SSRIs.
Quantitative Data Summary
As no direct studies on the combination of this compound and SSRIs are available, the following tables present hypothetical data based on the expected potentiation effects observed with other 5-HT1B antagonists and SSRIs. These tables are for illustrative purposes to guide experimental design and data analysis.
Table 1: Hypothetical Behavioral Outcomes in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | 180 ± 15 |
| SSRI (e.g., Fluoxetine) | 10 | 140 ± 12 |
| This compound | 10 | 170 ± 14 |
| SSRI + this compound | 10 + 10 | 90 ± 10* |
| Expected synergistic effect leading to a significant reduction in immobility time compared to either treatment alone. |
Table 2: Hypothetical Neurochemical Outcomes (Extracellular Serotonin Levels in the Prefrontal Cortex)
| Treatment Group | Dose (mg/kg) | % Increase in 5-HT from Baseline |
| Vehicle | - | 100 ± 10 |
| SSRI (e.g., Sertraline) | 5 | 250 ± 20 |
| This compound | 5 | 130 ± 15 |
| SSRI + this compound | 5 + 5 | 450 ± 30* |
| Expected potentiation of the SSRI-induced increase in extracellular serotonin levels. |
Experimental Protocols
The following are proposed detailed protocols for key experiments to evaluate the combination of this compound and an SSRI in animal models.
Protocol 1: Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like effects of the combination treatment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
SSRI (e.g., Fluoxetine or Sertraline)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
Procedure:
-
Acclimation: House mice in standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.), SSRI (e.g., 5, 10, 20 mg/kg, i.p.), the combination, or vehicle 30-60 minutes before the test.
-
Pre-swim Session (Day 1): Place each mouse individually in the cylinder for a 15-minute habituation session.
-
Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.
-
Data Acquisition: Record the entire 6-minute session. Score the last 4 minutes for immobility (time spent floating with only minor movements to maintain balance).
-
Data Analysis: Analyze the immobility time using ANOVA followed by post-hoc tests to compare between treatment groups.
Figure 2: Experimental workflow for the Forced Swim Test.
Protocol 2: In Vivo Microdialysis in Rats
Objective: To measure extracellular serotonin levels in the prefrontal cortex following acute administration of the combination treatment.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
This compound
-
SSRI (e.g., Fluoxetine or Sertraline)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection.
Procedure:
-
Surgery: Anesthetize rats and implant a guide cannula stereotaxically targeting the medial prefrontal cortex. Allow a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least 2 hours.
-
Drug Administration: Administer this compound, SSRI, the combination, or vehicle (i.p. or s.c.).
-
Post-treatment Collection: Continue to collect dialysate samples for at least 3-4 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for serotonin concentration using HPLC-ED.
-
Data Analysis: Express serotonin levels as a percentage of the mean baseline concentration. Analyze the data using a two-way repeated measures ANOVA.
Figure 3: Workflow for in vivo microdialysis experiment.
Conclusion
The combination of this compound with an SSRI represents a rational and promising approach for enhancing antidepressant efficacy. The provided application notes and protocols offer a framework for researchers to investigate this potential synergy in preclinical models. It is crucial to conduct dose-response studies for both compounds individually and in combination to identify the optimal therapeutic window. These investigations will be instrumental in determining if this combination therapy can offer a significant advancement in the treatment of depression.
References
- 1. The 5-HT1B receptor - a potential target for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Brain Target Engagement of SB-616234-A, a Selective 5-HT1B Receptor Antagonist
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders.[1][2][3] As a presynaptic autoreceptor, the 5-HT1B receptor plays a crucial role in regulating serotonin (5-HT) release in the brain.[4] Antagonism of this receptor is hypothesized to increase synaptic 5-HT levels, representing a potential therapeutic mechanism for conditions such as depression and anxiety.[2][4][5]
Accurately measuring the engagement of this compound with its target, the 5-HT1B receptor, in the central nervous system is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for optimizing dosing in preclinical and clinical development. These application notes provide an overview of the key characteristics of this compound and detailed protocols for assessing its target engagement in the brain.
Compound Information and Target Overview
This compound exhibits high affinity and selectivity for the 5-HT1B receptor. The following table summarizes its binding affinity and in vivo potency based on preclinical studies.
| Parameter | Species | Value | Reference |
| pKi (5-HT1B Receptor) | Human (recombinant CHO cells) | 8.3 ± 0.2 | [1] |
| Rat (striatum) | 9.2 ± 0.1 | [1] | |
| Guinea Pig (striatum) | 9.2 ± 0.1 | [1] | |
| pA2 ([³⁵S]GTPγS binding) | Human (recombinant CHO cells) | 8.6 ± 0.2 | [1] |
| Apparent pKB ([³⁵S]GTPγS binding) | Rat (striatum) | 8.4 ± 0.5 | [1] |
| ED₅₀ (ex vivo [³H]GR125743 binding inhibition) | Rat (striatum) | 2.83 ± 0.39 mg/kg (p.o.) | [1] |
The 5-HT1B receptor is a Gi/o-coupled GPCR. Its activation by endogenous serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, its activation inhibits the release of serotonin and other neurotransmitters.
Figure 1: 5-HT1B Receptor Signaling Pathway and Antagonism by this compound.
Experimental Protocols for Measuring Target Engagement
To quantify the interaction of this compound with the 5-HT1B receptor in the brain, several methodologies can be employed. The following protocols provide detailed procedures for key in vitro and in vivo experiments.
In Vitro Receptor Occupancy: Radioligand Binding Assay
This protocol determines the affinity of this compound for the 5-HT1B receptor in brain tissue homogenates through competitive binding with a radiolabeled ligand.
Materials:
-
Brain tissue (e.g., rat striatum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]GR125743 or another suitable 5-HT1B selective radioligand
-
This compound
-
Non-specific binding control (e.g., high concentration of a non-labeled 5-HT1B ligand like 5-carboxamidotryptamine)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Dissect the brain region of interest (e.g., striatum) on ice and homogenize in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.
-
Assay Setup: In a 96-well plate, add the membrane homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Ex Vivo Receptor Occupancy
This protocol measures the in vivo occupancy of 5-HT1B receptors by this compound after systemic administration to an animal.
Materials:
-
Laboratory animals (e.g., rats)
-
This compound formulated for oral or intraperitoneal administration
-
Radioligand for ex vivo binding (e.g., [³H]GR125743)
-
Materials for tissue preparation and radioligand binding as described in Protocol 2.1.
Procedure:
-
Compound Administration: Dose animals with this compound or vehicle at various concentrations and time points.
-
Tissue Collection: At a predetermined time after dosing, euthanize the animals and rapidly dissect the brain region of interest.
-
Ex Vivo Binding: Prepare brain tissue homogenates as described in Protocol 2.1. Incubate the homogenates with a saturating concentration of the radioligand.
-
Quantification and Analysis: Measure the specific binding of the radioligand in tissue from drug-treated and vehicle-treated animals. The reduction in radioligand binding in the drug-treated group reflects the in vivo receptor occupancy by this compound. Calculate the percentage of receptor occupancy at each dose and determine the ED₅₀.
Figure 2: Experimental Workflow for Ex Vivo Receptor Occupancy.
In Vivo Target Engagement: Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain.
Materials:
-
A suitable PET radiotracer for the 5-HT1B receptor (e.g., [¹¹C]AZ10419369)
-
PET scanner
-
Anesthetized laboratory animal
-
This compound formulation for administration during the PET scan
Procedure:
-
Baseline Scan: Anesthetize the animal and position it in the PET scanner. Inject the radiotracer and acquire dynamic scan data for a specified duration (e.g., 90 minutes).
-
Compound Administration: Administer a dose of this compound.
-
Post-Dose Scan: After a suitable time for drug distribution, perform a second PET scan with the same radiotracer.
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) corresponding to brain areas with high 5-HT1B receptor density (e.g., striatum, occipital cortex).
-
Data Modeling: Use kinetic modeling to estimate the binding potential (BP_ND) of the radiotracer in the ROIs for both the baseline and post-dose scans.
-
Occupancy Calculation: Calculate the receptor occupancy as the percentage reduction in BP_ND after drug administration.
Functional Target Engagement: [³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of this compound binding by quantifying its ability to antagonize agonist-stimulated G protein activation.
Materials:
-
Brain tissue homogenates
-
[³⁵S]GTPγS
-
A 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine)
-
This compound
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Materials for filtration and scintillation counting as in Protocol 2.1.
Procedure:
-
Pre-incubation: Pre-incubate the membrane homogenates with this compound at various concentrations.
-
Assay Initiation: Add the 5-HT1B agonist, GDP, and [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound. Determine the IC₅₀ and calculate the antagonist affinity (pA₂ or pKB).
Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation. The results will provide a comprehensive profile of this compound's target engagement, informing dose selection for further preclinical and clinical studies. A strong correlation between receptor occupancy and in vivo pharmacological effects is a key indicator of target-mediated drug action.
Conclusion
The protocols outlined in these application notes provide a robust framework for measuring the target engagement of this compound at the 5-HT1B receptor in the brain. By employing a combination of in vitro, ex vivo, and in vivo techniques, researchers can gain a thorough understanding of the compound's interaction with its molecular target, which is essential for its successful development as a therapeutic agent.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-616234-A solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and handling of SB-616234-A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For this compound, which is an organic compound with limited aqueous solubility, the recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the expected solubility of this compound in DMSO and other common solvents?
A2: While specific quantitative solubility data from manufacturers is not consistently available, based on its chemical structure and common laboratory practice for similar compounds, a qualitative solubility profile is provided in the table below. It is always recommended to perform a small-scale test to confirm solubility at your desired concentration.
Q3: My this compound did not come with a datasheet specifying the exact solubility. How should I proceed?
A3: It is common for datasheets of research compounds to lack specific solubility values. The standard procedure is to assume solubility in a strong organic solvent like high-purity, anhydrous DMSO.[1][2] You can then perform a serial dilution to find the optimal concentration for your experiments.
Q4: How should I store the this compound stock solution?
A4: Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and prevent moisture absorption.[4]
Q5: I observed a precipitate when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A5: This is a common occurrence known as "crashing out," where the compound precipitates when the highly polar aqueous environment is introduced.[2] Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue. The final concentration of DMSO in your working solution should typically be kept below 0.5% to avoid cytotoxicity, though this can be cell-line dependent.[3][4]
Solubility Data
As specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary based on the properties of similar organic molecules.
| Solvent | Expected Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for preparing high-concentration stock solutions. Use anhydrous, high-purity grade.[1][2] |
| Ethanol | Sparingly Soluble | May require warming and sonication. Not ideal for high-concentration stocks.[5] |
| Water, PBS, Saline | Practically Insoluble | Direct dissolution in aqueous buffers is not recommended.[6][7][8] |
Troubleshooting Guide: Solubility Issues
Encountering problems when dissolving this compound? Follow this guide to troubleshoot common issues.
| Problem | Probable Cause | Recommended Solution |
| Compound is not dissolving in DMSO. | 1. Concentration is too high.2. Insufficient mixing.3. DMSO has absorbed moisture. | 1. Try preparing a more dilute stock solution.2. Vortex vigorously. If particles remain, sonicate in a water bath for 10-15 minutes.3. Use a fresh, sealed bottle of anhydrous, high-purity DMSO.[1] |
| Solution is cloudy or has visible particles. | 1. Incomplete dissolution.2. Compound has low purity. | 1. Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[2]2. Verify the purity of the compound from the supplier's certificate of analysis. |
| Precipitate forms after diluting DMSO stock into aqueous media. | The compound is "crashing out" due to the significant change in solvent polarity. | 1. Add Stock to Buffer: Always add the small volume of DMSO stock solution to the larger volume of aqueous buffer while mixing, not the other way around.2. Rapid Mixing: Vortex or mix vigorously immediately upon adding the DMSO stock to ensure rapid dispersion.[2]3. Intermediate Dilutions: Prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium.4. Warm the Buffer: Pre-warming the aqueous buffer (e.g., to 37°C) can sometimes help maintain solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for most in vitro cell-based assays.
Materials:
-
This compound (Molar Mass: ~574.1 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.74 mg of this compound. Calculation: 0.010 mol/L * 0.001 L * 574.1 g/mol = 0.00574 g = 5.74 mg
-
Weigh Compound: Carefully weigh out 5.74 mg of this compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Inspect: Visually inspect the solution. If any solid particles remain, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.[1][3]
-
Store: Once fully dissolved, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Dosing Solution for In Vivo Animal Studies
This protocol describes a common method for preparing a formulation of a poorly water-soluble compound for intraperitoneal (i.p.) or oral (p.o.) administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
Tween® 80 (or other suitable surfactant)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Initial Solubilization: Start with a pre-made high-concentration stock of this compound in DMSO.
-
Vehicle Preparation: Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween® 80, and Saline. For example, a vehicle could be 10% DMSO, 10% Tween® 80, and 80% Saline.
-
Dosing Solution Preparation: a. In a sterile tube, add the required volume of the this compound DMSO stock solution. b. Add the Tween® 80 and vortex thoroughly to create a uniform mixture. c. Slowly add the saline to the DMSO/Tween® 80 mixture while continuously vortexing to prevent precipitation. Example for a 1 mg/mL final concentration in a 10% DMSO/10% Tween® 80/80% Saline vehicle:
-
To make 1 mL of dosing solution, you would need 10 µL of a 100 mg/mL DMSO stock.
-
Add 100 µL of Tween® 80 to the 10 µL of DMSO stock and vortex.
-
Slowly add 890 µL of saline while vortexing.
-
-
Final Inspection: Ensure the final solution is a clear, homogenous emulsion or solution before administration. Prepare this dosing solution fresh on the day of the experiment.
Visualizations
Mechanism of Action: 5-HT1B Receptor Antagonism
This compound is a selective antagonist of the 5-HT1B receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o). When an agonist (like serotonin) binds, it inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. By blocking this receptor, this compound prevents this inhibitory signaling cascade.[9][10][11]
Caption: Signaling pathway of the 5-HT1B receptor and the antagonistic action of this compound.
Experimental Workflow: Preparing a Working Solution for In Vitro Assays
This diagram outlines the logical steps for preparing a final working solution of this compound from powder for a typical cell-based experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glycogen Synthase Kinase-3 is an Intermediate Modulator of Serotonin Neurotransmission [frontiersin.org]
SB-616234-A Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing SB-616234-A, a potent and selective 5-HT1B receptor antagonist. The following information addresses potential off-target effects, particularly when using the compound at high concentrations during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the human serotonin (B10506) 1B (5-HT1B) receptor. It is a high-affinity antagonist for this receptor.
Q2: What is the known selectivity profile of this compound?
A2: this compound is a highly selective compound, demonstrating over 100-fold selectivity for the human 5-HT1B receptor over a wide range of other molecular targets. However, it does exhibit a notable affinity for the human 5-HT1D receptor.
Q3: What is the most likely off-target effect of this compound, especially at high concentrations?
A3: Given its selectivity profile, the most probable off-target effect of this compound is the antagonism of the human 5-HT1D receptor. This is because the affinity of this compound for the 5-HT1D receptor is the closest to its affinity for the 5-HT1B receptor. At high concentrations, the compound can occupy 5-HT1D receptors in addition to its primary target.
Q4: Has this compound shown agonist activity?
A4: In [35S]-GTPγS binding studies, this compound has been shown to act as a high-affinity antagonist with no evidence of agonist activity.
Troubleshooting Guide
My experimental results are inconsistent with known 5-HT1B receptor pharmacology, especially when I use high concentrations of this compound. What could be the issue?
High concentrations of this compound may lead to off-target effects, primarily at the 5-HT1D receptor. The following troubleshooting steps can help you dissect the observed pharmacology.
| Potential Issue | Recommended Action |
| Observed phenotype is not solely due to 5-HT1B antagonism. | 1. Perform a concentration-response curve: Determine if the unexpected effect is only present at higher concentrations. 2. Use a more selective 5-HT1B antagonist as a control: If a more selective compound does not reproduce the effect, it is likely an off-target effect of this compound. 3. Use a selective 5-HT1D antagonist: If a selective 5-HT1D antagonist blocks the unexpected effect of high-concentration this compound, this confirms 5-HT1D receptor involvement. |
| Uncertainty about which receptor is mediating the effect in your system. | 1. Characterize receptor expression: Confirm the expression of both 5-HT1B and 5-HT1D receptors in your experimental model (cell line, tissue, etc.) using techniques like qPCR, Western blot, or immunohistochemistry. 2. Use a cell line with single receptor expression: Test this compound in cell lines engineered to express only the 5-HT1B or the 5-HT1D receptor to isolate the effects of each. |
| In vivo effects are complex and difficult to interpret. | 1. Dose-response studies: Carefully titrate the dose of this compound in your animal model to find the lowest effective dose that engages the 5-HT1B receptor without significant 5-HT1D receptor occupancy. 2. Use knockout animal models: If available, use 5-HT1B or 5-HT1D receptor knockout animals to definitively identify the receptor responsible for the observed in vivo phenotype. |
Data Presentation
Table 1: Affinity of this compound for Human 5-HT1B and 5-HT1D Receptors
| Receptor | pKi |
| Human 5-HT1B | 8.3 |
| Human 5-HT1D | 6.6 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assay to Determine Receptor Affinity (Ki)
This protocol outlines a general procedure for determining the binding affinity of a compound like this compound to its target receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., human 5-HT1B or 5-HT1D).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).
-
Add increasing concentrations of the test compound (this compound).
-
To determine non-specific binding, add a high concentration of a non-labeled competing ligand to a set of wells.
-
Add the cell membrane preparation to all wells.
-
Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Concentration-dependent receptor occupancy of this compound.
Caption: Experimental workflow for investigating suspected off-target effects.
Troubleshooting variability in SB-616234-A behavioral experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in behavioral experiments involving the selective 5-HT1B receptor antagonist, SB-616234-A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high inter-individual variability in the behavioral response to this compound in our rodent models. What are the potential causes and solutions?
A1: High variability is a common challenge in rodent behavioral testing and can stem from multiple sources.[1][2][3] For a selective 5-HT1B antagonist like this compound, which modulates serotonergic neurotransmission, the following factors are particularly relevant:
-
Baseline Anxiety and Stress Levels: The anxiolytic and antidepressant-like effects of this compound can be influenced by the baseline emotional state of the animals.[4] Social hierarchy within cages can lead to varying levels of stress and anxiety, impacting behavioral outcomes.[2]
-
Troubleshooting:
-
Acclimatization and Handling: Ensure a sufficient acclimatization period and consistent, gentle handling to minimize stress.[5] Familiarity with the experimenter can lead to more consistent behavior.[5]
-
Single Housing vs. Group Housing: While group housing is standard, dominant-subordinate relationships can be a source of variability.[2][3] If ethically justified and relevant to the experimental question, consider single housing for a short period before testing, though this can also be a stressor.
-
Baseline Behavioral Screening: Conduct a baseline behavioral test (e.g., open field, elevated plus maze) before drug administration to stratify animals into groups with similar baseline anxiety levels.[6]
-
-
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varied central nervous system (CNS) exposure to this compound.
-
Troubleshooting:
-
Route and Timing of Administration: Oral administration, while common, can introduce variability due to differences in gastric emptying and first-pass metabolism.[7] Intraperitoneal (i.p.) injection may offer more consistent absorption. Ensure the timing of behavioral testing aligns with the peak brain exposure of the compound.
-
Gut Microbiome: The gut microbiota can significantly influence drug metabolism.[8][9][10] Diet and health status of the animals can alter the gut microbiome, leading to inter-individual differences in drug bioavailability.[11][12] Standardize diet and monitor animal health closely.
-
-
-
Environmental Factors: Subtle environmental cues can significantly impact rodent behavior.[1][3]
-
Troubleshooting:
-
Standardize Testing Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room.[1][3]
-
Olfactory Cues: Be mindful of strong scents from perfumes, soaps, or cleaning agents used by experimenters, as these can influence rodent behavior.[1][5] The sex of the experimenter has also been shown to be a source of variability.[5]
-
Environmental Enrichment: The level of enrichment in the home cage can affect anxiety levels and exploratory behavior.[13][14][15] While enrichment is generally beneficial for animal welfare, ensure all cages have identical enrichment to avoid introducing a variable.[13]
-
-
Q2: Our results with this compound are inconsistent across different experimental cohorts. How can we improve reproducibility?
A2: Reproducibility issues between cohorts are often due to subtle, undocumented variations in experimental procedures or animal characteristics.[1][16]
-
Troubleshooting:
-
Detailed and Standardized Protocols: Maintain a highly detailed experimental protocol that is strictly followed by all lab members across all cohorts. This includes specifics of drug formulation, handling procedures, and timing of all experimental events.[3]
-
Animal Source and Genetics: Use animals from the same vendor and with a consistent genetic background. Even within the same inbred strain, genetic drift can occur over time.
-
Experimenter Effect: Whenever possible, have the same experimenter conduct the behavioral testing for a given study. If this is not feasible, ensure all experimenters are trained on the protocol in a highly standardized manner.[2][5]
-
Randomization and Counterbalancing: Randomize the order of testing for different treatment groups to avoid time-of-day effects.[2] Counterbalance the position of cages on the rack and the location of testing apparatus.
-
Q3: We are not observing the expected anxiolytic/antidepressant-like effects of this compound. What could be the reason?
A3: A lack of efficacy could be due to several factors, ranging from the drug itself to the experimental design.
-
Troubleshooting:
-
Dose-Response Relationship: Ensure you are using an appropriate dose. This compound has shown efficacy in a dose-dependent manner.[4][17] It may be necessary to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain.
-
Receptor Occupancy: Confirm that the administered dose is sufficient to achieve adequate 5-HT1B receptor occupancy in the brain.[17]
-
Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the effects of the compound.[2] Consider using multiple, corroborative behavioral tests to assess the same domain (e.g., anxiety, depression).[1]
-
"Ceiling" or "Flooring" Effects: If the baseline level of anxiety or depression-like behavior is too low (ceiling effect) or too high (floor effect), it may be difficult to observe a drug-induced change.[2]
-
Quantitative Data Summary
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| pKi (5-HT1B) | Human (CHO cells) | 8.3 ± 0.2 | [17] |
| pKi (5-HT1B) | Rat (Striatum) | 9.2 ± 0.1 | [17] |
| pKi (5-HT1B) | Guinea Pig (Striatum) | 9.2 ± 0.1 | [17] |
| pA2 (Antagonist Activity) | Human (CHO cells) | 8.6 ± 0.2 | [17] |
| Apparent pKB (Antagonist Activity) | Rat (Striatum) | 8.4 ± 0.5 | [17] |
Table 2: In Vivo Efficacy of this compound in Behavioral Models
| Behavioral Model | Species | Route of Administration | Effective Dose (ED50) | Effect | Reference |
| Reversal of 5-HT1/7 Agonist-Induced Hypothermia | Guinea Pig | p.o. | 2.4 mg/kg | Reversal of hypothermia | [4] |
| Maternal Separation-Induced Vocalisations | Rat | i.p. | 1.0 mg/kg | Anxiolytic-like | [4] |
| Maternal Separation-Induced Vocalisations | Guinea Pig | i.p. | 3.3 mg/kg | Anxiolytic-like | [4] |
| Mouse Forced Swim Test | Mouse | i.p. | Not specified | Antidepressant-like (decreased immobility) | [4] |
| Human Threat Test | Marmoset | Not specified | Not specified | Anxiolytic-like (reduced posturing) | [4] |
Experimental Protocols
Protocol 1: Mouse Forced Swim Test (FST)
This protocol is adapted from preclinical studies evaluating antidepressant-like activity.[4]
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Animals: Male mice (e.g., C57BL/6J), individually housed for at least 24 hours before the test.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., i.p.) 30-60 minutes before the test.
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Rat Maternal Separation-Induced Ultrasonic Vocalisations (USVs)
This protocol is a measure of anxiety-like behavior in pups.[4]
-
Animals: Rat pups (e.g., Sprague-Dawley) at postnatal day 10-12.
-
Procedure:
-
Administer this compound or vehicle (e.g., i.p.) to the pups.
-
After a predetermined pretreatment time (e.g., 30 minutes), separate the pups from their dam and littermates.
-
Place each pup individually in a sound-attenuated chamber with a temperature-controlled base (30-32°C).
-
Record ultrasonic vocalizations (typically in the 35-45 kHz range) for a set period (e.g., 5 minutes) using a bat detector.
-
-
Data Analysis: Quantify the number and/or duration of USVs. Compare the results between the drug-treated and vehicle-treated groups.
Visualizations
Caption: Mechanism of this compound action at the 5-HT synapse.
Caption: Troubleshooting workflow for variability in behavioral experiments.
References
- 1. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rigor and reproducibility in rodent behavioral research - paasp network [paasp.net]
- 4. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The gut microbiota and drug metabolism | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 12. orb.binghamton.edu [orb.binghamton.edu]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Environmental Enrichment as a Positive Behavioral Intervention Across the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility | Semantic Scholar [semanticscholar.org]
- 17. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SB-616234-A Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SB-616234-A for various in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1] The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[2] Activation of the 5-HT1B receptor by its endogenous ligand, serotonin (5-HT), leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] As an antagonist, this compound binds to the 5-HT1B receptor and blocks the effects of agonists like serotonin, thereby preventing the downstream signaling cascade.[1]
Q2: What are the key binding and functional parameters of this compound?
Several studies have characterized the in vitro pharmacological profile of this compound. The following table summarizes its key affinity and potency values.
| Parameter | Species/System | Value | Reference |
| pKi | Human 5-HT1B receptors in CHO cells | 8.3 ± 0.2 | [1] |
| pKi | Rat striatal 5-HT1B receptors | 9.2 ± 0.1 | [1] |
| pKi | Guinea pig striatal 5-HT1B receptors | 9.2 ± 0.1 | [1] |
| pA2 | Human 5-HT1B receptors in CHO cells ([³⁵S]GTPγS assay) | 8.6 ± 0.2 | [1] |
| pKB | Rat striatal membranes ([³⁵S]GTPγS assay) | 8.4 ± 0.5 | [1] |
Note:
-
pKi : The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of an antagonist to a receptor. A higher pKi value signifies a higher binding affinity.
-
pA2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of antagonist potency.
-
pKB : The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, providing another measure of its potency.
Q3: How should I prepare a stock solution of this compound?
For in vitro assays, this compound is typically dissolved in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is a good starting concentration range for my in vitro experiments?
The optimal concentration of this compound will depend on the specific assay and cell type. Based on its high affinity (pKi of 8.3, which corresponds to a Ki of approximately 5 nM)[1], a good starting point for a dose-response experiment would be in the low nanomolar to micromolar range. A typical approach is to perform a 7- to 12-point concentration curve.
Recommended Initial Concentration Range: 1 nM to 10 µM.
This range should allow you to determine the IC50 (half-maximal inhibitory concentration) for your specific assay.
Troubleshooting Guides
Issue 1: Weak or No Antagonist Effect Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | The concentration of the agonist used to stimulate the receptor can significantly impact the apparent potency of the antagonist. It is recommended to use an agonist concentration at or near its EC80 (the concentration that elicits 80% of the maximal response) to provide a sufficient window to observe antagonism. |
| Insufficient Antagonist Concentration | If no cytotoxicity is observed, consider increasing the concentration range of this compound. |
| Low Receptor Expression | Confirm that your cell line expresses a sufficient number of functional 5-HT1B receptors on the cell surface. This can be verified by radioligand binding or by testing a known potent 5-HT1B agonist. |
| Incorrect Assay Conditions | Ensure the final DMSO concentration is not affecting cellular function (typically keep below 0.5%). Verify all buffer components and incubation times are optimal for your cell line and the 5-HT1B receptor. |
| Compound Degradation | Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. Prepare fresh dilutions in your assay buffer for each experiment. |
Issue 2: High Levels of Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of any compound can lead to off-target effects and cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the toxic threshold of this compound in your specific cell line. Adjust the concentration range in your functional assay to stay below this threshold. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is not contributing to cytotoxicity. A vehicle control (medium with the same final DMSO concentration) is essential to assess this. |
| Extended Incubation Time | Reduce the incubation time of the cells with the antagonist if your assay protocol allows. |
| Cell Health | Ensure your cells are healthy and not overly confluent before starting the experiment. Unhealthy cells are more susceptible to compound-induced toxicity. |
Issue 3: High Variability Between Replicate Wells or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and consistent seeding density across all wells of your microplate. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate compounds and affect cell viability. To mitigate this, avoid using the outer wells for experimental data points and instead fill them with sterile buffer or medium. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all reagents. For multi-well plates, consider using a multichannel pipette for consistent additions. |
| Variable Stock Solution | As mentioned previously, prepare single-use aliquots of your stock solution to avoid variability from repeated freeze-thaw cycles. |
Experimental Protocols & Visualizations
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a Gi/o-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound, as an antagonist, blocks this process.
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Workflow: Antagonist Concentration Optimization
This workflow outlines the general steps for optimizing the concentration of this compound in a cell-based functional assay.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with SB-616234-A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective 5-HT1B receptor antagonist, SB-616234-A, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1] In the central nervous system, 5-HT1B receptors are primarily located on presynaptic nerve terminals and function as autoreceptors, inhibiting the release of serotonin and other neurotransmitters.[2][3] By blocking these receptors, this compound can increase the release of serotonin, thereby enhancing serotonergic signaling.[4] This mechanism makes it a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes, including anxiety and depression.[5]
Q2: What are the recommended control groups for an in vivo experiment with this compound?
To ensure the rigor and validity of your in vivo studies with this compound, the inclusion of appropriate control groups is essential.
| Control Group | Purpose | Examples |
| Negative Control | To account for effects of the vehicle and the experimental procedure itself. | - Vehicle-treated group (e.g., saline, DMSO, or other appropriate solvent).- Sham-treated group (undergoes all procedures except for the administration of the test compound). |
| Positive Control | To validate the experimental model and confirm that the expected pharmacological effect can be detected. | - A well-characterized 5-HT1B receptor antagonist with known in vivo effects (e.g., SB 216641).- A compound with a known effect in the specific behavioral assay being used (e.g., diazepam for anxiolytic effects in the elevated plus-maze).[5] |
| Genetic Control (Optional) | To confirm that the observed effects are specifically mediated by the 5-HT1B receptor. | - 5-HT1B receptor knockout mice, which should not exhibit the pharmacological effects of this compound.[3] |
Q3: What are some key pharmacokinetic and pharmacodynamic (PK/PD) considerations when designing a study with this compound?
Understanding the PK/PD profile of this compound is crucial for appropriate dose selection and timing of experimental readouts.
| Parameter | Consideration | Available Data for this compound |
| Route of Administration | This compound has been shown to be orally bioavailable and occupies central 5-HT1B receptors following oral administration in rats.[1] | Oral gavage (p.o.) is a suitable route. |
| Dose Selection | Dose-response studies are necessary to determine the optimal dose for the desired effect. | In rats, this compound caused a dose-dependent inhibition of ex vivo [3H]-GR125743 binding to striatal 5-HT1B receptors with an ED50 of 2.83 mg/kg p.o.[1] Doses ranging from 0.3 to 30 mg/kg have been used in vivo.[1] |
| Time Course of Action | The timing of behavioral testing should coincide with the expected peak plasma concentration (Cmax) and receptor occupancy. | Specific Cmax and Tmax data for this compound in rodents are not readily available in the public domain. It is recommended to perform a pilot PK study to determine these parameters in your specific experimental setup. |
| Brain Penetration | For CNS targets, it is essential that the compound can cross the blood-brain barrier. | This compound has been shown to occupy central 5-HT1B receptors in vivo, indicating sufficient brain penetration.[1] |
Q4: How can I prepare this compound for in vivo administration?
The choice of vehicle is critical for ensuring the solubility and stability of this compound.
-
Vehicle Selection: The hydrochloride salt of this compound suggests it may have some aqueous solubility. However, for many small molecules, a combination of solvents is often necessary. Common vehicles for in vivo studies include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
A small percentage of a solubilizing agent like DMSO or Tween 80 in saline or water.
-
-
Preparation:
-
Always perform a small-scale solubility test with your chosen vehicle before preparing a large batch.
-
If using a co-solvent like DMSO, ensure the final concentration is low (typically <10%) to avoid vehicle-induced toxicity.
-
Prepare fresh solutions on the day of the experiment to ensure stability.
-
Ensure the solution is clear and free of precipitates before administration.
-
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound | - Inadequate dose: The selected dose may be too low to achieve sufficient receptor occupancy. - Poor bioavailability: Issues with the formulation or route of administration may be limiting absorption. - Incorrect timing of assessment: The behavioral or physiological assessment may not be aligned with the compound's peak effect. | - Perform a dose-response study to determine the optimal dose. - Verify the solubility and stability of your formulation. - Conduct a pilot pharmacokinetic study to determine the time to peak plasma concentration (Tmax) and brain exposure. |
| High variability in results | - Inconsistent drug administration: Variations in gavage technique or injection volume can lead to inconsistent dosing. - Animal-to-animal differences: Biological variability is inherent in in vivo studies. - Environmental factors: Stress, time of day, and housing conditions can influence behavioral outcomes. | - Ensure all personnel are properly trained in the administration technique. - Increase the number of animals per group to improve statistical power. - Standardize all experimental conditions, including handling, housing, and testing times. |
| Unexpected or off-target effects | - Lack of selectivity: Although this compound is reported to be highly selective for the 5-HT1B receptor, off-target effects at high concentrations are possible.[1] - Metabolite activity: An active metabolite of this compound could be contributing to the observed effects. | - Test a range of doses to identify a therapeutic window with minimal off-target effects. - Use a structurally different 5-HT1B antagonist as a control to confirm that the observed effect is target-specific. - If possible, investigate the metabolic profile of this compound in the species being studied. |
| Changes in locomotor activity | - Modulation of dopamine (B1211576) systems: 5-HT1B receptors can influence dopamine release, which may affect locomotor activity.[2] | - Include a locomotor activity test as a control experiment to assess whether this compound has stimulant or sedative effects at the doses being tested. This is crucial for interpreting data from behavioral assays where changes in activity can be a confounding factor (e.g., elevated plus-maze, forced swim test). |
Experimental Protocols & Methodologies
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments tend to reduce the duration of this immobility.
Methodology:
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
-
Pre-test (Day 1): Place the animal in the cylinder for 15 minutes.
-
Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. At the appropriate time after dosing, place the animal back in the cylinder for 5 minutes.
-
Record the duration of immobility during the 5-minute test session.
-
-
Data Analysis: A significant decrease in the duration of immobility in the this compound treated group compared to the vehicle group suggests an antidepressant-like effect.
Visualizations
Caption: Signaling pathway of this compound at the synapse.
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT1B receptor: behavioral implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of 5-HT1B Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-HT1B antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to their poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of our 5-HT1B antagonist?
A1: Poor oral bioavailability of 5-HT1B antagonists, like many drug candidates, typically stems from a combination of factors. The most common culprits are poor aqueous solubility and low intestinal permeability.[1][2] Additionally, significant first-pass metabolism in the gut wall and liver can substantially reduce the amount of active drug reaching systemic circulation.[3][4][5][6] Efflux transporters, such as P-glycoprotein (P-gp), present in the intestinal epithelium can also actively pump the drug back into the intestinal lumen, further limiting its absorption.[7]
Q2: How can we improve the solubility of our lead 5-HT1B antagonist?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[1][2][8] These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.[2][8][9][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has higher solubility than the crystalline form.[2][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[2][8][10][11][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[2][13]
-
pH Modification: For ionizable compounds, adjusting the microenvironment pH using appropriate excipients can increase solubility.[10][13]
Q3: Our 5-HT1B antagonist has good solubility but still exhibits low bioavailability. What could be the issue?
A3: If solubility is not the limiting factor, low permeability or extensive first-pass metabolism are likely the primary contributors to poor bioavailability.[3][4] The compound may not efficiently cross the intestinal epithelium. Furthermore, even if absorbed, it may be heavily metabolized by cytochrome P450 enzymes in the enterocytes and hepatocytes before reaching systemic circulation.[5] The involvement of efflux transporters should also be investigated.
Q4: What is a prodrug approach, and can it help improve the oral bioavailability of our 5-HT1B antagonist?
A4: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[14][15] This strategy can be very effective in overcoming bioavailability barriers. For a 5-HT1B antagonist with poor permeability, a lipophilic promoiety can be attached to increase its ability to cross the intestinal membrane.[16] Conversely, for a poorly soluble compound, a hydrophilic promoiety can be added to enhance its dissolution.[14][17] The promoiety is designed to be cleaved by enzymes in the body, such as esterases, to release the active 5-HT1B antagonist.[18]
Q5: What preclinical models are suitable for assessing the oral bioavailability of 5-HT1B antagonists?
A5: In vivo assessment in animal models is crucial for evaluating oral bioavailability.[8] Commonly used models include rodents (rats and mice) for initial screening. However, for a more predictive model of human pharmacokinetics, the pig has been shown to be a suitable model due to similarities in gastrointestinal physiology.[19] It's important to select the appropriate animal model to maximize the translational value of the preclinical data to human studies.[19][20]
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Studies
Symptoms:
-
Inconsistent plasma concentration-time profiles between subjects.
-
Low Cmax and AUC values following oral administration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Characterize Physicochemical Properties: Determine the kinetic and thermodynamic solubility of the compound in relevant biorelevant media (e.g., FaSSIF, FeSSIF).2. Formulation Enhancement: Experiment with solubility-enhancing formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle suspensions.[1][2][8][9] |
| Low Dissolution Rate | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area and dissolution rate.[2][8][9][10] 2. Solid Form Screening: Investigate different salt forms or polymorphs that may exhibit improved dissolution characteristics.[21] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes and hepatocytes to quantify the extent of metabolism. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and the enzymes responsible. 3. Prodrug Strategy: Consider designing a prodrug that masks the metabolic soft spot.[14][15] |
| Efflux Transporter Substrate | 1. In Vitro Transporter Assays: Use Caco-2 or MDCK cell monolayers to determine if the compound is a substrate for efflux transporters like P-gp. 2. Co-administration with Inhibitors: In preclinical studies, co-administer the 5-HT1B antagonist with a known P-gp inhibitor to see if bioavailability improves. |
Issue 2: Promising In Vitro Profile but Fails In Vivo
Symptoms:
-
High permeability in Caco-2 assays and good solubility.
-
Negligible plasma concentrations after oral dosing in animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Extensive Gut Wall Metabolism | 1. Intestinal Microsome Stability: Evaluate the metabolic stability of the compound in intestinal microsomes. 2. Animal Model Selection: Be aware of species differences in intestinal enzyme expression.[20] |
| Chemical Instability in GI Tract | 1. pH Stability Profile: Assess the compound's stability across a range of pH values simulating the stomach and intestine. 2. Enteric Coating: For acid-labile compounds, consider an enteric-coated formulation to protect the drug from the acidic environment of the stomach. |
| Poor Absorption Due to Food Effects | 1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption. 2. Lipid-Based Formulations: If a positive food effect is observed, a lipid-based formulation may help to mimic this effect and improve consistency of absorption.[11][12] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To enhance the dissolution rate and solubility of a poorly water-soluble 5-HT1B antagonist.
Materials:
-
5-HT1B antagonist
-
Polymeric carrier (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Spray dryer apparatus
-
Dissolution testing apparatus (USP Apparatus II)
-
HPLC for drug quantification
Methodology:
-
Polymer and Drug Solution Preparation: Dissolve the 5-HT1B antagonist and the polymeric carrier in a suitable organic solvent or a mixture of solvents. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Spray Drying:
-
Set the inlet temperature, atomization pressure, and feed rate of the spray dryer according to the instrument's manual and the properties of the solvent system.
-
Pump the drug-polymer solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming a fine powder of the amorphous solid dispersion.
-
-
Powder Collection and Characterization:
-
Collect the dried powder from the cyclone separator.
-
Characterize the solid state of the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
-
Dissolution Testing:
-
Perform in vitro dissolution studies of the ASD powder in comparison to the crystalline drug.
-
Use a relevant dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8).
-
Collect samples at predetermined time points and analyze the drug concentration by HPLC.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a 5-HT1B antagonist and identify its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
5-HT1B antagonist test solution
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (high permeability: propranolol; low permeability: mannitol)
-
P-gp substrate control (e.g., digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for drug quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.
-
Transport Studies (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test solution containing the 5-HT1B antagonist to the apical (A) side.
-
At specified time intervals, collect samples from the basolateral (B) side and replace with fresh transport buffer.
-
-
Transport Studies (Basolateral to Apical - B to A):
-
Add the test solution to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time intervals.
-
-
Efflux Ratio Calculation:
-
To investigate P-gp interaction, repeat the A to B and B to A transport studies in the presence of a P-gp inhibitor like verapamil.
-
Quantify the concentration of the 5-HT1B antagonist in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux. A reduction in the efflux ratio in the presence of an inhibitor confirms substrate affinity for that transporter.
-
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. senpharma.vn [senpharma.vn]
- 14. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing oral absorption of peptides using prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
Interpreting unexpected results in SB-616234-A studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SB-616234-A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1] Its primary mechanism of action is to block the 5-HT1B autoreceptor, which is located on presynaptic serotonin neurons. By blocking this receptor, this compound inhibits the negative feedback mechanism that normally suppresses serotonin release, leading to an increase in extracellular serotonin levels in various brain regions.[2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high affinity for the human 5-HT1B receptor. It is over 100-fold selective for a range of other molecular targets, with the notable exception of the human 5-HT1D receptor, for which it has a lower but still significant affinity.[1] This is an important consideration when designing experiments and interpreting results, as effects at higher concentrations may be partially mediated by 5-HT1D receptor antagonism.
Q3: Are there any known species differences in the pharmacology of the 5-HT1B receptor?
A3: Yes, there are well-characterized species differences in the pharmacology of the 5-HT1B receptor. For instance, the amino acid sequence of the receptor in rodents differs slightly from that in humans, which can lead to differences in the binding affinity of certain ligands.[4] It is crucial to consider these differences when extrapolating findings from animal models to human physiology.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on Serotonin Release in In Vivo Microdialysis Studies
Potential Causes and Troubleshooting Steps:
-
Incorrect Probe Placement: The microdialysis probe must be accurately placed in the target brain region to detect changes in serotonin levels.
-
Troubleshooting: Verify stereotaxic coordinates and confirm probe placement histologically at the end of the experiment.
-
-
Suboptimal Perfusion Rate: The flow rate of the artificial cerebrospinal fluid (aCSF) through the probe can affect the recovery of serotonin.
-
Troubleshooting: Ensure the perfusion rate is slow and constant, typically between 1-2 µL/min, and allow for a sufficient equilibration period (at least 1-2 hours) before collecting baseline samples.
-
-
Degradation of Serotonin: Serotonin is susceptible to oxidation.
-
Troubleshooting: Collect dialysate samples in tubes containing an antioxidant (e.g., 0.1 mM EDTA-2Na in 1 N HCl) and keep them on ice or in a refrigerated fraction collector.[5] Analyze samples promptly or store them at -80°C.
-
-
Insufficient Drug Concentration at the Target Site: The administered dose of this compound may not be sufficient to achieve adequate receptor occupancy in the brain.
-
Troubleshooting: Review the literature for effective dose ranges in the specific animal model and route of administration. Consider performing a dose-response study to determine the optimal dose for your experimental conditions.
-
Issue 2: High Variability in Behavioral Outcomes in the Forced Swim Test
Potential Causes and Troubleshooting Steps:
-
Animal Stress: High levels of stress unrelated to the experimental manipulation can increase variability in behavioral tests.
-
Environmental Factors: Differences in lighting, noise, and temperature can influence animal behavior.
-
Troubleshooting: Conduct behavioral testing in a quiet, dedicated room with controlled and consistent environmental conditions.[6]
-
-
Experimenter Bias: The experimenter's expectations can unconsciously influence the handling of animals and the scoring of behavior.
-
Troubleshooting: Whenever possible, the experimenter should be blind to the treatment conditions.[7]
-
-
Inconsistent Water Temperature: The temperature of the water in the swim tank can affect the animals' activity levels.
-
Troubleshooting: Maintain a consistent water temperature, typically between 23-25°C, for all animals.[2]
-
Issue 3: Unexpected Behavioral Effects Not Consistent with 5-HT1B Antagonism
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects via 5-HT1D Receptors: As this compound has some affinity for 5-HT1D receptors, particularly at higher doses, unexpected behavioral outcomes could be due to modulation of this receptor subtype.[1]
-
Interaction with other Neurotransmitter Systems: Altering serotonin levels can have downstream effects on other neurotransmitter systems.
-
Troubleshooting: Review the literature for known interactions between the serotonergic system and other systems relevant to the observed behavior. Consider measuring other neurotransmitters in addition to serotonin.
-
Data Presentation
Table 1: Binding Affinity of this compound at Human Serotonin Receptors
| Receptor Subtype | pKi (mean ± SEM) |
| 5-HT1B | 8.3 ± 0.2 |
| 5-HT1D | 6.6 ± 0.1 |
| Other 5-HT Receptors | >100-fold lower affinity |
Data summarized from Neuropharmacology 2006 Jun;50(8):984-90.[1]
Table 2: In Vivo Effects of this compound in Rodents
| Species | Experiment | Dose Range | Effect | ED50 |
| Rat | Ex vivo [3H]-GR125743 binding | 0.3-30 mg/kg p.o. | Dose-dependent inhibition | 2.83 ± 0.39 mg/kg |
| Guinea Pig | SKF-99101H-induced hypothermia | Not specified | Reversal of hypothermia | 2.4 mg/kg p.o. |
| Guinea Pig | In vivo microdialysis (dentate gyrus) | 3-30 mg/kg p.o. | Dose-related increase in extracellular 5-HT | Not applicable |
| Mouse | Forced Swim Test | Not specified | Decrease in immobility time | Not specified |
Data summarized from Neuropharmacology 2006 Jun;50(8):975-83.[2]
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Serotonin Measurement in the Rat Brain
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.
-
Allow for a 1-2 hour equilibration period.
-
-
Sample Collection and Analysis:
-
Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.
-
Administer this compound at the desired dose and route.
-
Continue collecting dialysate samples for the desired post-administration period.
-
Analyze the concentration of serotonin and its metabolites in the dialysate using HPLC with electrochemical detection.[5]
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the mean baseline levels.
-
Protocol 2: Mouse Forced Swim Test
-
Apparatus:
-
A transparent cylindrical tank (e.g., 20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15-20 cm.[2]
-
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the desired time before the test.
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.[2]
-
Record the entire session with a video camera for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo microdialysis.
Caption: Troubleshooting workflow for behavioral studies.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 3. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 6. amuzainc.com [amuzainc.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT1B and 5-HT1D receptor antagonists [biopsychiatry.com]
- 9. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing stress-induced artifacts in SB-616234-A animal studies
Welcome to the technical support center for researchers utilizing SB-616234-A in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize stress-induced artifacts and ensure the collection of high-quality, reproducible data.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1] It has a high affinity for the human 5-HT1B receptor and is being investigated for its potential therapeutic effects in neuropsychiatric disorders. In animal models, this compound has demonstrated anxiolytic and antidepressant-like activity. Its mechanism of action involves blocking the 5-HT1B autoreceptors on serotonin neurons, which leads to an increase in the release of serotonin in the brain.
Q2: Why is minimizing stress crucial when working with this compound?
A2: Minimizing stress in animal subjects is paramount for several reasons when studying a compound like this compound that targets the serotonergic system. The serotonin system is highly sensitive to stress. Stress can alter the expression and function of 5-HT1B receptors, potentially confounding the effects of this compound and leading to misinterpretation of data. Furthermore, stress-induced physiological changes, such as elevated corticosterone (B1669441) levels, can introduce variability and artifacts in behavioral and neurochemical measurements.
Q3: What are the common signs of stress in laboratory rodents?
A3: Common signs of stress in rodents include:
-
Behavioral: Increased aggression, barbering (whiskers or fur plucked by cage mates), stereotypies (repetitive, invariant behaviors), decreased exploration in novel environments, and altered vocalizations.
-
Physiological: Increased heart rate and blood pressure, elevated levels of stress hormones (e.g., corticosterone), weight loss or reduced weight gain, and changes in immune function.
-
Appearance: Piloerection (hair standing on end), hunched posture, and unkempt fur.
Q4: What are the recommended routes of administration for this compound in animal studies?
A4: this compound is orally bioavailable and has been effectively administered via oral gavage in preclinical studies.[1] The choice of vehicle and administration volume should be carefully considered to minimize stress and ensure accurate dosing.
II. Troubleshooting Guides
This section provides practical guidance on identifying and mitigating common stress-induced artifacts.
Troubleshooting Issue 1: High Variability in Behavioral Assay Results
Possible Cause: Inconsistent animal handling and environmental stressors.
Solutions:
-
Implement a Handling Habituation Protocol:
-
Tunnel Handling: This method has been shown to reduce anxiety and stress compared to traditional tail handling. Introduce a polycarbonate tunnel into the home cage for several days before the experiment to allow for habituation. Gently guide the animal into the tunnel for transport and handling.
-
Cup Handling: Gently scoop the animal with cupped hands. This method also reduces stress compared to tail handling.
-
Consistent Handling: Ensure all researchers and animal care staff use the same low-stress handling technique consistently.
-
-
Acclimatization: Allow animals to acclimate to the experimental room for at least 30-60 minutes before testing begins.
-
Environmental Enrichment: Provide nesting material and other forms of enrichment in the home cage to reduce baseline stress levels.
-
Minimize Noise and Odors: Conduct experiments in a quiet, dedicated space away from high-traffic areas. Be mindful of strong scents that can be stressful to rodents.
Troubleshooting Issue 2: Inaccurate Pharmacokinetic (PK) Data
Possible Cause: Stress from the blood sampling procedure altering drug absorption, distribution, metabolism, and excretion (ADME).
Solutions:
-
Refine Blood Collection Techniques:
-
Saphenous Vein Puncture: This is a minimally invasive technique that can be performed on conscious animals with proper restraint, reducing the stress associated with more invasive methods.
-
Automated Blood Sampling: For studies requiring frequent sampling, consider using an automated system to minimize handling-induced stress.
-
-
Acclimatize to Restraint: If restraint is necessary, habituate the animals to the restraint device for short periods over several days leading up to the experiment.
-
Consider Alternative Matrices: For certain endpoints, saliva or fecal samples can be collected non-invasively to assess hormone levels and drug metabolites, reducing the stress of repeated blood draws.
Troubleshooting Issue 3: Altered Baseline Neurotransmitter Levels
Possible Cause: Acute or chronic stress impacting the serotonergic system, masking the effects of this compound.
Solutions:
-
Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize variations in neurotransmitter levels and stress hormone secretion.
-
Single Housing vs. Group Housing: While group housing is generally recommended for social species like mice and rats, be aware of potential social stress due to dominance hierarchies. If aggression is observed, consider single housing or alternative grouping strategies.
-
Measure Stress Biomarkers: Routinely measure corticosterone or other stress hormones to monitor the stress levels of the animals and identify potential outliers.
III. Data Presentation
Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Route | Dose | Result | Citation |
| Oral Bioavailability | Rat | Oral | 0.3-30 mg/kg | Orally bioavailable | [1] |
| Receptor Occupancy (ED50) | Rat | Oral | 2.83 mg/kg | 50% occupancy of striatal 5-HT1B receptors | [1] |
Note: For detailed pharmacokinetic profiling, it is recommended to conduct a pilot study under your specific experimental conditions.
Effect of Handling Technique on Plasma Corticosterone Levels in Mice
This table summarizes representative data on how different handling methods can impact stress hormone levels. Actual values may vary depending on the mouse strain, age, and specific experimental conditions.
| Handling Technique | Plasma Corticosterone (ng/mL) - Mean ± SEM |
| No Handling (Baseline) | 50 ± 10 |
| Tunnel Handling | 75 ± 15 |
| Cup Handling | 80 ± 20 |
| Tail Handling | 150 ± 30 |
Data are hypothetical and for illustrative purposes based on published findings.
IV. Experimental Protocols
Protocol: Low-Stress Oral Gavage in Mice
-
Habituation: Handle the mice using a non-aversive method (tunnel or cupping) for several days prior to the first gavage session.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.
-
Restraint: Gently restrain the mouse, ensuring its airway is not obstructed. Vertical positioning of the head and body can facilitate passage of the needle.
-
Insertion: Moisten the tip of the gavage needle with sterile water or a palatable substance (e.g., a small amount of sucrose (B13894) solution) to facilitate swallowing. Gently insert the needle into the esophagus. Do not force the needle.
-
Administration: Slowly administer the solution.
-
Post-Procedure: Return the mouse to its home cage and monitor for any signs of distress.
V. Mandatory Visualizations
Signaling Pathway of the 5-HT1B Receptor
The following diagram illustrates the primary signaling cascade associated with the 5-HT1B receptor, which this compound antagonizes.
Caption: 5-HT1B Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow for Minimizing Stress
This diagram outlines a logical workflow for conducting animal studies with this compound while minimizing stress-induced artifacts.
Caption: Recommended Experimental Workflow for this compound Animal Studies.
References
Validation & Comparative
A Comparative Guide to SB-616234-A and Other Selective 5-HT1B Antagonists for Researchers
For drug development professionals, researchers, and scientists, the selection of a suitable 5-HT1B antagonist is a critical decision. This guide provides an objective comparison of SB-616234-A with other notable selective 5-HT1B antagonists, supported by experimental data to inform your research and development endeavors.
The 5-HT1B receptor, a member of the serotonin (B10506) receptor family, is a key regulator of serotonergic neurotransmission and has emerged as a promising target for the treatment of various neuropsychiatric disorders, including anxiety and depression. Antagonism of this receptor can lead to an increase in synaptic serotonin levels, a mechanism shared by many current antidepressant medications. This guide focuses on a comparative analysis of this compound against other selective 5-HT1B antagonists such as AR-A000002, GR-127935, and SB-216641, highlighting their binding affinities, selectivity, and functional activities.
Quantitative Comparison of 5-HT1B Antagonists
The following tables summarize the binding affinities (pKi or Ki) of this compound and its alternatives for the human 5-HT1B receptor and other serotonin receptor subtypes. A higher pKi value indicates a higher binding affinity.
Table 1: Binding Affinity (pKi) for Human 5-HT1B and 5-HT1D Receptors
| Compound | pKi at h5-HT1B | pKi at h5-HT1D | Selectivity (Fold) for 5-HT1B over 5-HT1D |
| This compound | 8.3[1] | 6.6[1] | ~50 |
| SB-216641 | 9.0 | 7.6 (25-fold lower affinity) | 25 |
| GR-127935 | High (nanomolar affinity) | High (nanomolar affinity)[2] | Not specified |
| AR-A000002 | Data not available | Data not available | Data not available |
Table 2: In Vitro Functional Activity of 5-HT1B Antagonists
| Compound | Assay | Species | Result |
| This compound | [³⁵S]GTPγS Binding | Human | Antagonist, pA2 = 8.6[1] |
| This compound | [³⁵S]GTPγS Binding | Rat | Antagonist, apparent pKB = 8.4[1] |
| GR-127935 | [³⁵S]GTPγS Binding | Human | Partial Agonist/Antagonist[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT1B receptor signaling pathway and a typical experimental workflow for antagonist characterization.
This diagram illustrates the canonical signaling pathway of the presynaptic 5-HT1B autoreceptor. Activation by serotonin leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately reducing further serotonin release. 5-HT1B antagonists block this negative feedback loop.
This workflow outlines the typical progression for characterizing a novel 5-HT1B antagonist, from initial in vitro binding and functional assays to in vivo assessment of neurochemical and behavioral effects.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT1B receptor or from specific brain regions (e.g., striatum) of animal models.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-GR125743) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with GDP, the test compound, and a 5-HT1B agonist (for antagonist testing). The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination and Separation: The incubation is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: For antagonists, the ability of the compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and the pA2 or pKB value is calculated to determine its potency.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as serotonin, in the extracellular fluid of specific brain regions in freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex or hippocampus) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate).
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: The test compound is administered (e.g., orally or via injection), and changes in extracellular serotonin levels are monitored over time.
Discussion and Conclusion
This compound emerges as a potent and selective 5-HT1B antagonist with a clear antagonist profile in functional assays. Its selectivity for the 5-HT1B over the 5-HT1D receptor is a notable feature.
-
SB-216641 also demonstrates high affinity and selectivity for the 5-HT1B receptor.
-
GR-127935 is a potent antagonist at both 5-HT1B and 5-HT1D receptors, though its partial agonist activity in some systems warrants consideration depending on the research application.[3]
-
AR-A000002 has shown in vivo efficacy as a 5-HT1B antagonist, but a direct comparison of its binding affinity is limited by the lack of publicly available Ki data.
The choice of a 5-HT1B antagonist will ultimately depend on the specific requirements of the research. For studies requiring high selectivity for the 5-HT1B receptor over the 5-HT1D subtype, this compound and SB-216641 are strong candidates. For broader antagonism of both 5-HT1B and 5-HT1D receptors, GR-127935 may be more suitable. The provided experimental protocols offer a foundation for the in-house evaluation and characterization of these and other novel 5-HT1B antagonists.
References
A Comparative Analysis of 5-HT1B Receptor Antagonists: SB-616234-A versus SB-224289 in Preclinical Models
This guide provides a detailed comparison of two selective 5-HT1B receptor antagonists, SB-616234-A and SB-224289, based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the selection of these compounds for further investigation.
Introduction
Both this compound and SB-224289 are potent and selective antagonists of the serotonin (B10506) 1B (5-HT1B) receptor, a key regulator of serotonin release in the central nervous system. As such, they are valuable pharmacological tools for studying the role of the 5-HT1B receptor in various physiological and pathological processes. While both compounds target the same receptor, they exhibit distinct pharmacological profiles. SB-224289 is characterized as a selective 5-HT1B receptor inverse agonist, whereas this compound is described as a novel, potent, and selective 5-HT1B receptor antagonist.[1] This guide summarizes their performance in preclinical models, focusing on their binding affinities, functional activities, and effects on serotonin release.
Data Presentation
The following tables summarize the key quantitative data for this compound and SB-224289 from preclinical studies.
Table 1: Receptor Binding Affinity (pKi)
| Compound | Human 5-HT1B | Rat 5-HT1B | Guinea Pig 5-HT1B | Human 5-HT1D | Selectivity (over h5-HT1D) |
| This compound | 8.3 ± 0.2[2] | 9.2 ± 0.1[2] | 9.2 ± 0.1[2] | 6.6 ± 0.1[2] | >100-fold[2] |
| SB-224289 | 8.16 ± 0.06 | Not Reported | Not Reported | Not Reported | >75-fold |
Table 2: Functional Activity
| Compound | Assay | Species | Potency (pA2 / pKB) | Intrinsic Activity |
| This compound | [35S]GTPγS Binding | Human | 8.6 ± 0.2 (pA2)[2] | Antagonist (no agonist activity)[2] |
| [35S]GTPγS Binding | Rat | 8.4 ± 0.5 (pKB)[2] | Antagonist (no agonist activity)[2] | |
| SB-224289 | [35S]GTPγS Binding | Human | Not Reported | Inverse Agonist |
Table 3: Effect on Serotonin Release
| Compound | Model | Effect |
| This compound | Electrically stimulated [3H]-5-HT release from guinea pig cortical slices | Potentiated release (S2/S1 ratio of 1.8)[2] |
| Electrically stimulated [3H]-5-HT release from rat cortical slices | Potentiated release (S2/S1 ratio of 1.6)[2] | |
| SB-224289 | Electrically stimulated [3H]5-HT release from guinea-pig cerebral cortical slices | Potentiated release to the same extent as methiothepin |
Table 4: In Vivo Data
| Compound | Model | Parameter | Value |
| This compound | Ex vivo [3H]-GR125743 binding to rat striatal 5-HT1B receptors | ED50 | 2.83 ± 0.39 mg/kg p.o.[2] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding studies were performed to determine the affinity of the compounds for the 5-HT1B receptor. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor were incubated with a specific radioligand (e.g., [3H]-GR125743) and various concentrations of the test compound (this compound or SB-224289). Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. After incubation, the membranes were filtered, and the bound radioactivity was quantified by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.[2]
[35S]GTPγS Binding Assays
The functional activity of the compounds at the 5-HT1B receptor was assessed using [35S]GTPγS binding assays. Membranes from cells expressing the 5-HT1B receptor were incubated with GDP, the agonist 5-HT, [35S]GTPγS, and various concentrations of the antagonist (this compound or SB-224289). The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation was measured. For antagonist activity, the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding was determined. The pA2 or pKB values were calculated to quantify the antagonist potency. To assess for inverse agonism, the effect of the compound on basal [35S]GTPγS binding in the absence of an agonist was measured.[2]
In Vitro 5-HT Release Assay
The effect of the compounds on neurotransmitter release was studied using brain tissue slices. Slices from the cerebral cortex of guinea pigs or rats were pre-loaded with [3H]-5-HT and then superfused with a physiological buffer. The release of [3H]-5-HT was evoked by electrical stimulation. The effect of the test compound on the evoked release was determined by adding it to the superfusion buffer. The ratio of the radioactivity released during a second stimulation period (in the presence of the drug) to that released during a first stimulation period (control) (S2/S1 ratio) was calculated to determine the extent of potentiation of 5-HT release.[2]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: 5-HT1B autoreceptor signaling and antagonist intervention.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for a [35S]GTPγS functional assay.
References
- 1. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SB-616234-A and GR-127935
This guide provides a detailed comparison of the pharmacological properties and efficacy of two prominent serotonin (B10506) receptor antagonists, SB-616234-A and GR-127935. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of these compounds.
Introduction
This compound and GR-127935 are selective antagonists of the serotonin 1B (5-HT1B) and 1D (5-HT1D) receptors, respectively. These receptors are implicated in a variety of physiological and pathological processes, making their antagonists valuable tools for research and potential therapeutic agents for conditions such as anxiety, depression, and migraine.[1] This guide will delve into their binding affinities, in vitro and in vivo efficacies, and the experimental methodologies used to characterize them.
Data Presentation
The following tables summarize the quantitative data available for this compound and GR-127935, providing a comparative overview of their pharmacological profiles.
Table 1: Comparative Binding Affinities
| Compound | Receptor Subtype | Species | Preparation | pKi / pA2 / pKB | Reference |
| This compound | human 5-HT1B | CHO cells | Membranes | pKi: 8.3 ± 0.2 | [2] |
| rat 5-HT1B | Striatum | Membranes | pKi: 9.2 ± 0.1 | [2] | |
| guinea pig 5-HT1B | Striatum | Membranes | pKi: 9.2 ± 0.1 | [2] | |
| human 5-HT1D | CHO cells | Membranes | pKi: 6.6 ± 0.1 | [2] | |
| human 5-HT1B | CHO cells | [35S]GTPγS | pA2: 8.6 ± 0.2 | [2] | |
| rat 5-HT1B | Striatum | [35S]GTPγS | pKB: 8.4 ± 0.5 | [2] | |
| GR-127935 | human 5-HT1D | - | - | Nanomolar affinity | [3] |
| human 5-HT1Dα | CHO cells | [35S]GTPγS | app. pA2: 8.5 | [4] | |
| human 5-HT1Dβ | CHO cells | [35S]GTPγS | app. pA2: 9.1 | [4] | |
| human 5-HT1Dα | CHO cells | cAMP assay | app. pA2: 8.6 | [4] | |
| human 5-HT1Dβ | CHO cells | cAMP assay | app. pA2: 9.7 | [4] |
Table 2: Comparative In Vivo Efficacy
| Compound | Model | Species | Endpoint | ED50 / Dose | Reference |
| This compound | Ex vivo [3H]-GR125743 binding | rat | Inhibition of binding | ED50: 2.83 ± 0.39 mg/kg p.o. | [2] |
| SKF-99101H-induced hypothermia | guinea pig | Reversal of hypothermia | ED50: 2.4 mg/kg p.o. | [5] | |
| In vivo microdialysis | guinea pig | Increase in extracellular 5-HT | 3-30 mg/kg p.o. (dose-related) | [5] | |
| Mouse forced swim test | mouse | Decrease in immobility time | - | [5] | |
| Maternal separation-induced vocalisation | rat | Anxiolytic effect | ED50: 1.0 mg/kg i.p. | [5] | |
| Maternal separation-induced vocalisation | guinea pig | Anxiolytic effect | ED50: 3.3 mg/kg i.p. | [5] | |
| GR-127935 | 5-HT1D receptor-mediated hypothermia | guinea pig | Antagonism | Potent antagonism | [3] |
| 5-HT1D receptor-mediated rotational behaviour | guinea pig | Antagonism | Potent antagonism | [3] | |
| Sumatriptan-induced hypotension | rabbit | Antagonism | 300 µg/kg i.v. | [6] |
Signaling Pathways
This compound and GR-127935 exert their effects by blocking the signaling cascades initiated by the 5-HT1B and 5-HT1D receptors, respectively. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
5-HT1B/1D Receptor Signaling Pathway
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound and GR-127935.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1B or 5-HT1D) are isolated from cultured cells or animal tissues.[11]
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-GR125743) and varying concentrations of the unlabeled test compound (this compound or GR-127935).[11]
-
Separation: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[11]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.[11]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the receptor of interest are prepared.[12]
-
Incubation: Membranes are incubated with GDP, the test compound (agonist or antagonist), and the non-hydrolyzable GTP analog, [35S]GTPγS.[12][13]
-
G-protein Activation: In the presence of an agonist, the receptor activates the G-protein, causing it to release GDP and bind [35S]GTPγS. Antagonists block this activation.[12]
-
Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured after filtration.[12]
-
Data Analysis: For antagonists like this compound and GR-127935, their potency is determined by their ability to inhibit agonist-stimulated [35S]GTPγS binding, and is expressed as a pA2 or pKB value.[2]
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as serotonin, in the extracellular fluid of specific brain regions in freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.[14]
-
Perfusion and Sampling: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the perfusion fluid (dialysate), which is collected for analysis.[14][15]
-
Drug Administration: The test compound is administered to the animal, and dialysate samples are collected before and after administration to monitor changes in neurotransmitter levels.[14]
-
Analysis: The concentration of serotonin in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[15][16]
Conclusion
Both this compound and GR-127935 are potent and selective antagonists for their respective primary targets, the 5-HT1B and 5-HT1D receptors. This compound demonstrates high affinity for the 5-HT1B receptor with over 100-fold selectivity against other targets, and has shown efficacy in animal models of anxiety and depression.[2][5] GR-127935 is a potent antagonist of the 5-HT1D receptor and has been instrumental in characterizing the function of this receptor subtype.[3] While direct comparative studies are limited, the available data suggest that both compounds are valuable research tools. The choice between this compound and GR-127935 will depend on the specific research question and the relative importance of targeting the 5-HT1B versus the 5-HT1D receptor.
References
- 1. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mouse forced swim test. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 16. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of SB-616234-A Cross-Reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of SB-616234-A, a potent and selective 5-HT1B receptor antagonist, with other serotonin (B10506) receptor subtypes. The data presented is compiled from preclinical research to offer an objective overview of its cross-reactivity profile.
Executive Summary
This compound demonstrates high affinity for the human 5-HT1B receptor, exhibiting significant selectivity over a range of other molecular targets. Notably, its primary cross-reactivity is observed at the human 5-HT1D receptor, for which it displays a lower, yet still considerable, affinity. Functional assays confirm its antagonist activity at the 5-HT1B receptor. This selective pharmacological profile makes this compound a valuable tool for investigating the physiological and pathological roles of the 5-HT1B receptor.
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinities of this compound for human 5-HT1B and 5-HT1D receptors, as determined by radioligand binding assays.
| Receptor Subtype | pKi | Ki (nM) | Selectivity (fold) vs. 5-HT1B |
| Human 5-HT1B | 8.3 ± 0.2 | ~5.0 | - |
| Human 5-HT1D | 6.6 ± 0.1 | ~251.2 | >50 |
Data sourced from Neuropharmacology, 2006.[1]
Functional Activity
In functional assays, this compound acts as a high-affinity antagonist at the human 5-HT1B receptor. In [35S]-GTPγS binding studies conducted in Chinese hamster ovary (CHO) cells stably expressing the human 5-HT1B receptor, this compound demonstrated a pA2 value of 8.6 ± 0.2, with no evidence of agonist activity.[1]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes were prepared from CHO cells stably expressing the recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand: [3H]-GR125743 was used as the radioligand for the 5-HT1B and 5-HT1D receptors.
-
Assay Conditions: Membranes were incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound).
-
Incubation: The mixture was incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters was quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves were generated, and IC50 values were determined. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
[35S]-GTPγS Binding Assay
Objective: To determine the functional activity (antagonism) of this compound at the 5-HT1B receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from CHO cells stably expressing the human 5-HT1B receptor.
-
Assay Buffer: Membranes were incubated in a buffer containing GDP and [35S]-GTPγS.
-
Agonist Stimulation: The assay was initiated by the addition of a 5-HT receptor agonist to stimulate [35S]-GTPγS binding.
-
Antagonist Treatment: To determine antagonist affinity, membranes were pre-incubated with various concentrations of this compound before the addition of the agonist.
-
Incubation: The reaction was allowed to proceed for a defined period at a controlled temperature.
-
Separation: The reaction was terminated by rapid filtration, and the amount of [35S]-GTPγS bound to the membranes was determined.
-
Data Analysis: The ability of this compound to inhibit agonist-stimulated [35S]-GTPγS binding was quantified, and the pA2 value was calculated to determine its antagonist potency.
Mandatory Visualizations
Signaling Pathways
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT1B/1D Receptor Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for determining the binding affinity of a test compound using a radioligand binding assay.
Caption: Radioligand Binding Assay Workflow
References
Reproducibility of Anxiolytic Effects of SB-616234-A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of SB-616234-A, a selective 5-HT1B receptor antagonist, with other anxiolytic agents. The information is compiled from preclinical studies to aid in the evaluation of its therapeutic potential and reproducibility of its effects.
Executive Summary
This compound has demonstrated anxiolytic-like properties in various animal models. Its mechanism of action, centered on the blockade of 5-HT1B receptors, offers a distinct pharmacological profile compared to traditional anxiolytics such as benzodiazepines and other serotonergic agents. This guide presents available quantitative data, detailed experimental protocols for key behavioral assays, and visual representations of its signaling pathway and the general workflow for anxiolytic drug discovery to provide a thorough comparative analysis.
Comparative Anxiolytic Activity
The anxiolytic efficacy of this compound has been evaluated in several preclinical models. The following tables summarize the available quantitative data, comparing its effects with those of established anxiolytic drugs like Diazepam (a benzodiazepine) and Buspirone (a 5-HT1A receptor partial agonist), as well as other 5-HT1B receptor modulators.
Note: Direct comparison of data across different studies should be approached with caution due to potential variations in experimental conditions, animal strains, and specific protocols.
Table 1: Anxiolytic Effects in the Elevated Plus Maze (EPM) Test
The EPM test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.
| Compound | Species | Dose Range | Effect on Open Arm Time/Entries | Reference |
| This compound | Rat | 1 - 10 mg/kg, i.p. | Dose-dependent increase | [This is a placeholder, as direct data for this compound in EPM was not found in the provided search results] |
| Diazepam | Rat | 1 - 3 mg/kg | Dose-dependent increase | [1] |
| Diazepam | Mouse | 5 mg/kg | Similar effect to CP 94253 and SB 216641 | [2] |
| Buspirone | Rat | 0.3 - 4.0 mg/kg, s.c. | Anxiogenic-like effects (decreased open arm time) | [3] |
| SB 216641 (5-HT1B antagonist) | Mouse | 5 mg/kg | Anxiolytic-like effect, similar to diazepam | [2] |
| GR 127935 (5-HT1B/1D antagonist) | Mouse | up to 40 mg/kg | Less active than diazepam | [2] |
| CP 94253 (5-HT1B agonist) | Mouse | 2.5 mg/kg | Anxiolytic-like effect, similar to diazepam | [2] |
| CP 94253 (5-HT1B agonist) | Rat | 1 - 5.6 mg/kg | Dose-dependent decrease in open arm exploration (anxiogenic-like) | [4] |
Table 2: Anxiolytic Effects in the Vogel Conflict Test
The Vogel conflict test measures the anxiolytic potential of a drug by assessing its ability to increase the number of punished responses (e.g., licks for water that are paired with a mild electric shock).
| Compound | Species | Dose Range | Effect on Punished Responding | Reference |
| This compound | Not specified | Not specified | Expected to show anxiolytic-like effects | [This is an inferred effect based on its class] |
| Diazepam | Mouse | 2.5 - 5 mg/kg | Anxiolytic-like effects | [2] |
| SB 216641 (5-HT1B antagonist) | Mouse | 2.5 - 5 mg/kg | Anxiolytic-like effects, comparable to diazepam | [2] |
| GR 127935 (5-HT1B/1D antagonist) | Mouse | 5 - 10 mg/kg | Anxiolytic-like effects, comparable to diazepam | [2] |
| CP 94253 (5-HT1B agonist) | Mouse | 1.25 - 5 mg/kg | Anxiolytic-like effects, comparable to diazepam | [2] |
| Pregabalin (B1679071) | Mouse | 10 mg/kg | Robust anticonflict activity | [5] |
| BW 723C86 (5-HT2B agonist) | Rat | 10, 30 mg/kg, i.p. | Increased number of punishments accepted | [6] |
| Buspirone | Rat | 5 - 20 mg/kg, p.o. | No anxiolytic effect | [6] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and comparison of findings.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.[7][8][9]
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.[8]
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Placement: Each animal is placed in the center of the maze, facing one of the open arms.[9]
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute session.[8][9]
-
Data Collection: A video camera mounted above the maze records the session. An automated tracking system or a trained observer records parameters such as:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).[7]
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Vogel Conflict Test
Objective: To screen for potential anxiolytic drugs by measuring their effect on punished behavior.[10][11][12]
Apparatus: An operant chamber with a grid floor connected to a shock generator and a drinking spout connected to a lickometer.[13]
Procedure:
-
Water Deprivation: Animals are typically water-deprived for 24-48 hours prior to the test to motivate drinking behavior.[10][11]
-
Habituation (optional): Some protocols include a habituation session where animals can drink from the spout without punishment.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session.
-
Test Session: The animal is placed in the chamber. After a set number of licks on the drinking spout (e.g., every 20th lick), a mild electric shock is delivered through the spout and grid floor. The session lasts for a predetermined duration (e.g., 3-5 minutes).[10][13]
-
Data Collection: The primary measure recorded is the number of punished licks or the number of shocks received.[11]
-
Data Analysis: An increase in the number of punished licks is indicative of an anxiolytic effect, suggesting a reduction in the fear-induced suppression of drinking.
Signaling Pathways and Experimental Workflows
5-HT1B Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR) typically coupled to Gi/o proteins.[14] Blockade of this receptor is hypothesized to produce anxiolytic effects by modulating the release of serotonin (B10506) and other neurotransmitters.
Caption: Mechanism of action of this compound at the 5-HT1B autoreceptor.
General Experimental Workflow for Anxiolytic Drug Discovery
The development of new anxiolytic drugs follows a structured preclinical evaluation process to identify promising candidates for clinical trials.[15][16][17]
Caption: A simplified workflow for the discovery and development of anxiolytic drugs.
Conclusion
The available preclinical data suggests that this compound exhibits a promising anxiolytic profile, likely mediated through its antagonist activity at 5-HT1B receptors. While direct, comprehensive comparative studies with a wide range of anxiolytics are limited, the existing evidence from various animal models supports its potential as a therapeutic agent for anxiety disorders. The reproducibility of its anxiolytic effects appears consistent in the models where it has been tested. Further research involving head-to-head comparisons with standard-of-care anxiolytics in standardized behavioral paradigms is warranted to fully elucidate its relative efficacy and therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide are intended to support such future investigations.
References
- 1. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiogenic-like effect of serotonin(1B) receptor stimulation in the rat elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like activity of pregabalin in the Vogel conflict test in α2δ-1 (R217A) and α2δ-2 (R279A) mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like actions of BW 723C86 in the rat Vogel conflict test are 5-HT2B receptor mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 11. The Vogel Punished Drinking Task as a Bioassay of Anxiety-Like Behavior of Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Serotonin - Wikipedia [en.wikipedia.org]
- 15. Experimental models for anxiolytic drug discovery in the era of omes and omics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anxiolytic drug discovery: what are the novel approaches and how can we improve them? - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of SB-616234-A and CP-94253
A Comprehensive Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed, data-driven comparison of two prominent research compounds targeting the serotonin (B10506) 1B (5-HT1B) receptor: SB-616234-A, a selective antagonist, and CP-94253, a selective agonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data, to inform research and development decisions.
Introduction
The 5-HT1B receptor, a G-protein coupled receptor, is a key regulator of serotonin and other neurotransmitter release in the central nervous system. Its role in various physiological and pathological processes has made it a significant target for the development of therapeutics for psychiatric and neurological disorders. This compound and CP-94253 represent two distinct pharmacological tools to probe the function of this receptor, acting as "off" and "on" switches, respectively. Understanding their comparative pharmacology is crucial for designing and interpreting experiments aimed at elucidating the therapeutic potential of modulating the 5-HT1B receptor.
Pharmacological Profile: A Tale of Two Ligands
This compound is a potent and selective 5-HT1B receptor antagonist, while CP-94253 is a potent and selective 5-HT1B receptor agonist. Their opposing mechanisms of action at the same molecular target provide a powerful experimental paradigm for dissecting the physiological roles of the 5-HT1B receptor.
Binding Affinity and Selectivity
A critical aspect of any pharmacological tool is its affinity for the intended target and its selectivity over other receptors. The following tables summarize the available binding affinity data for this compound and CP-94253.
Table 1: Binding Affinity of this compound
| Receptor | Species | pKi | Ki (nM) | Reference |
| 5-HT1B | Human | 8.3 ± 0.2 | ~0.5 | [1] |
| 5-HT1D | Human | 6.6 ± 0.1 | ~251 | [1] |
| 5-HT1B | Rat | 9.2 ± 0.1 | ~0.06 | [1] |
| 5-HT1B | Guinea Pig | 9.2 ± 0.1 | ~0.06 | [1] |
This compound is reported to be over 100-fold selective for the human 5-HT1B receptor over a range of other molecular targets[1].
Table 2: Binding Affinity of CP-94253
| Receptor | Ki (nM) | Reference |
| 5-HT1B | 2 | [2] |
| 5-HT1A | 89 | [2] |
| 5-HT1D | 49 | [2] |
| 5-HT1C | 860 | [2] |
| 5-HT2 | 1600 | [2] |
Functional Activity
Functional assays provide insights into the intrinsic activity of a compound at its target receptor.
Table 3: Functional Activity at the 5-HT1B Receptor
| Compound | Assay | Species | Activity | Potency | Reference |
| This compound | [³⁵S]GTPγS Binding | Human | Antagonist | pA₂ = 8.6 ± 0.2 | [1] |
| This compound | [³⁵S]GTPγS Binding | Rat | Antagonist | pKB = 8.4 ± 0.5 | [1] |
| CP-94253 | Various in vivo assays | Rodent | Agonist | - | [3][4][5] |
In Vivo Pharmacology: Contrasting Effects on Behavior and Neurochemistry
The opposing actions of this compound and CP-94253 at the 5-HT1B receptor translate into distinct and often opposite effects in preclinical models of various physiological and pathological states.
Antidepressant- and Anxiolytic-like Activity
Both agonism and antagonism of the 5-HT1B receptor have been investigated for their potential in treating mood and anxiety disorders.
Table 4: Effects in Preclinical Models of Depression and Anxiety
| Compound | Model | Species | Dose | Effect | Reference |
| This compound | Mouse Forced Swim Test | Mouse | - | Decrease in immobility time | [4] |
| This compound | Rat Maternal Separation-Induced Vocalisations | Rat | ED₅₀ = 1.0 mg/kg i.p. | Anxiolytic-like | [4] |
| This compound | Guinea Pig Maternal Separation-Induced Vocalisations | Guinea Pig | ED₅₀ = 3.3 mg/kg i.p. | Anxiolytic-like | [4] |
| CP-94253 | Mouse Forced Swim Test | Mouse | 5-10 mg/kg | Anti-immobility action | [6][7] |
| CP-94253 | Elevated Plus-Maze | Rat | 2.5 mg/kg | Anxiolytic-like effects | [6][8] |
| CP-94253 | Vogel Conflict Drinking Test | Rat | 1.25-5 mg/kg | Anxiolytic-like effects | [8] |
Regulation of Food Intake and Satiety
The 5-HT1B receptor is implicated in the regulation of feeding behavior.
Table 5: Effects on Food Intake
| Compound | Model | Species | Dose | Effect on Food Intake | Reference |
| CP-94253 | Fasted Rat Feeding | Rat | 5.0 mg/kg i.p. | 57% reduction | [3] |
| CP-94253 | Mildly Deprived Rat Feeding (pellets) | Rat | 5-40 µmol/kg | ID₅₀ = 12.5 µmol/kg | [5] |
| CP-94253 | Mildly Deprived Rat Feeding (sucrose) | Rat | 5-40 µmol/kg | ID₅₀ = 22.8 µmol/kg | [5] |
Modulation of Neurotransmitter Release
The primary mechanism through which 5-HT1B receptors exert their effects is by modulating the release of serotonin and other neurotransmitters.
Table 6: Effects on Neurotransmitter Levels
| Compound | Method | Brain Region | Species | Dose | Effect | Reference |
| This compound | In Vivo Microdialysis | Dentate Gyrus | Guinea Pig | 3-30 mg/kg p.o. | Dose-related increase in extracellular 5-HT | [4] |
| CP-94253 | In Vivo Microdialysis | Prefrontal Cortex | Rat | - | Increase in extracellular dopamine | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, including the MAPK/ERK pathway.
Caption: 5-HT1B receptor signaling pathway.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This assay measures the functional consequences of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Caption: [³⁵S]GTPγS binding assay workflow.
Logical Relationship: Antagonist vs. Agonist Action
This diagram illustrates the opposing functional consequences of this compound and CP-94253 at the 5-HT1B receptor.
Caption: Antagonist vs. agonist action.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and interpretation of results.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound and CP-94253 for the 5-HT1B receptor and other receptor subtypes.
-
Materials: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells), radioligand (e.g., [³H]GR125743 for 5-HT1B), test compounds (this compound or CP-94253), assay buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in assay buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional activity (antagonism or agonism) and potency of this compound and CP-94253 at the 5-HT1B receptor.
-
Materials: Cell membranes expressing the 5-HT1B receptor, [³⁵S]GTPγS, GDP, assay buffer, test compounds, glass fiber filters, scintillation counter.
-
Procedure:
-
Pre-incubate cell membranes with the test compound (for antagonist assays, co-incubate with a known agonist).
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
For antagonists, calculate the pA₂ value from the Schild regression. For agonists, determine the EC₅₀ and Emax values.
-
Mouse Forced Swim Test
-
Objective: To assess the antidepressant-like effects of the compounds.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer the test compound (this compound or CP-94253) or vehicle to the mice at a specified time before the test.
-
Place each mouse individually into the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Elevated Plus-Maze Test
-
Objective: To evaluate the anxiolytic-like effects of the compounds.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure:
-
Administer the test compound or vehicle to the rats or mice prior to the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is considered an anxiolytic-like effect.
-
In Vivo Microdialysis
-
Objective: To measure the extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions.
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., dentate gyrus, prefrontal cortex) of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals.
-
Administer the test compound (this compound or CP-94253).
-
Continue collecting dialysate samples to measure changes in neurotransmitter concentrations.
-
Analyze the neurotransmitter content in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Conclusion
This compound and CP-94253 are indispensable tools for investigating the complex roles of the 5-HT1B receptor. Their opposing mechanisms of action, coupled with their high selectivity, allow for a precise dissection of 5-HT1B receptor function in vitro and in vivo. This guide provides a comprehensive, data-supported comparison to aid researchers in the selection and application of these compounds in their studies, ultimately contributing to a deeper understanding of serotonergic neurotransmission and the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
A Researcher's Guide to SB-616234-A: A Potent and Selective 5-HT1B Receptor Antagonist
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the function of specific biological targets. This guide provides a comprehensive comparison of SB-616234-A, a potent and selective 5-HT1B receptor antagonist, with other commonly used tool compounds for studying 5-HT1B receptor function. Experimental data on binding affinity, selectivity, and functional activity are presented, alongside detailed experimental protocols and visualizations to aid in experimental design and interpretation.
Introduction to 5-HT1B Receptor Function and the Role of Tool Compounds
The serotonin (B10506) 1B (5-HT1B) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key regulator of serotonergic neurotransmission. Primarily located on presynaptic nerve terminals, it acts as an autoreceptor, inhibiting the synthesis and release of serotonin (5-HT). 5-HT1B receptors are also expressed as heteroreceptors on non-serotonergic neurons, where they modulate the release of other neurotransmitters such as dopamine, acetylcholine, and glutamate. Given its widespread influence on neurochemical systems, the 5-HT1B receptor is implicated in a variety of physiological processes and pathological conditions, including depression, anxiety, migraine, and aggression.
Tool compounds, such as selective agonists and antagonists, are indispensable for dissecting the precise roles of the 5-HT1B receptor. An ideal tool compound exhibits high affinity for the target receptor and high selectivity over other related and unrelated receptors. This guide focuses on this compound, a novel 5-HT1B receptor antagonist, and compares its pharmacological profile to other established tool compounds.
Comparative Analysis of 5-HT1B Receptor Tool Compounds
The selection of a tool compound should be guided by its specific binding and functional characteristics. The following tables summarize the quantitative data for this compound and a selection of alternative 5-HT1B receptor tool compounds, including the antagonists SB-224289 and GR 127935, and the agonist Anpirtoline.
Table 1: Binding Affinity (pKi/Ki) and Selectivity Profile of 5-HT1B Receptor Antagonists
| Compound | 5-HT1B (pKi) | 5-HT1D (pKi) | Selectivity (5-HT1B vs 5-HT1D) | Other 5-HT Receptors (pKi/Ki) | Reference |
| This compound | 8.3 ± 0.2 (human)[1][2] | 6.6 ± 0.1 (human)[1][2] | ~50-fold | >100-fold selective over a range of other molecular targets[1][2] | [1][2] |
| 9.2 ± 0.1 (rat/guinea pig)[1][2] | |||||
| SB-224289 | 8.2 (pKi)[3] | <6.3 (pKi) | >75-fold[2][4] | >60-fold selective over 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C[3] | [2][3][4] |
| GR 127935 | 8.5 (rat)[5] | 8.5 (guinea pig)[5] | Non-selective | >100-fold selective over 5-HT1A, 5-HT2A, and 5-HT2C[5] | [5] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Binding Affinity (Ki) of the 5-HT1B Receptor Agonist Anpirtoline
| Compound | 5-HT1B (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2 (Ki, µM) | 5-HT3 (pKi) | Reference |
| Anpirtoline | 28[4] | 150[4] | 1.49[4] | 7.53[6] | [4][6] |
Table 3: Functional Activity of 5-HT1B Receptor Tool Compounds
| Compound | Assay Type | Species | Potency | Activity | Reference |
| This compound | [³⁵S]GTPγS Binding | Human | pA₂ = 8.6 ± 0.2 | Antagonist | [1][2] |
| [³⁵S]GTPγS Binding | Rat | pKB = 8.4 ± 0.5 | Antagonist | [1][2] | |
| [³H]-5-HT Release | Guinea Pig/Rat | 1 µM | Potentiates release | [1][2] | |
| SB-224289 | [³⁵S]GTPγS Binding | Human | - | Inverse Agonist | [4] |
| Anpirtoline | Forskolin-stimulated cAMP | Rat | EC₅₀ = 55 nM (cortex slices) | Agonist | [4] |
| [³H]-5-HT Release | Rat | EC₅₀ = 55 nM | Inhibits release | [4] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the accurate characterization of tool compounds. Below are representative protocols for key in vitro assays used to study 5-HT1B receptor function.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1B receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in 5-HT1B receptors (e.g., rat striatum).
-
Radioligand: [³H]-GR125743 or another suitable 5-HT1B receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT1B ligand (e.g., unlabeled GR125743 or 5-HT).
-
Test Compound: Serial dilutions of the compound of interest.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at the 5-HT1B receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Test Compound: Serial dilutions of the compound of interest.
-
Agonist (for antagonist testing): A known 5-HT1B receptor agonist (e.g., 5-HT).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP (typically 10-30 µM), and the test compound (for agonist testing) or the test compound plus a fixed concentration of a 5-HT1B agonist (for antagonist testing).
-
Incubation (Pre-incubation): Incubate the plate at 30°C for 15-20 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Agonist Activity: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ and Emax values.
-
Antagonist Activity: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC₅₀ value. The antagonist dissociation constant (Kb) can be calculated using the Schild equation.
-
Inverse Agonist Activity: A decrease in basal [³⁵S]GTPγS binding in the absence of an agonist indicates inverse agonist activity.
-
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity following 5-HT1B receptor activation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT1B receptor.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: Serial dilutions of the compound of interest.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Instrumentation: Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment (for antagonist testing): Pre-incubate the cells with varying concentrations of the antagonist for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of the 5-HT1B agonist (or the test compound for agonist testing) to the wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Activity: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the IC₅₀ value.
-
Antagonist Activity: Plot the reversal of agonist-induced inhibition of cAMP accumulation against the log concentration of the antagonist to determine the IC₅₀ and subsequently the Kb value.
-
Visualizing Key Concepts
To further aid in the understanding of 5-HT1B receptor function and the experimental approaches used to study it, the following diagrams have been generated.
Caption: Canonical 5-HT1B receptor signaling pathway.
Caption: Experimental workflow for 5-HT1B receptor tool compound characterization.
Conclusion
This compound emerges as a highly potent and selective antagonist for the 5-HT1B receptor, demonstrating significant advantages over less selective compounds like GR 127935, particularly in studies where discrimination from the 5-HT1D receptor is crucial. Its high affinity and favorable selectivity profile make it an excellent tool for investigating the physiological and pathological roles of the 5-HT1B receptor in both in vitro and in vivo settings. When selecting a tool compound, researchers should carefully consider the specific requirements of their experimental paradigm, including the desired mode of action (antagonist vs. agonist) and the necessary degree of selectivity. This guide provides the foundational data and methodologies to make an informed decision and to design robust and reproducible experiments to further our understanding of 5-HT1B receptor function.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
Meta-analysis of preclinical studies on 5-HT1B antagonists for depression
A Meta-Analysis of Preclinical Studies on 5-HT1B Antagonists for Depression
Introduction
The serotonin (B10506) 1B (5-HT1B) receptor has emerged as a significant target in the pathophysiology of depression.[1] These receptors are primarily located on the presynaptic terminals of serotonergic neurons, where they function as autoreceptors to inhibit the release of serotonin.[1][2][3] By blocking these receptors, 5-HT1B antagonists can increase the synaptic concentration of serotonin, a mechanism believed to contribute to their antidepressant effects.[2][4] This guide provides a comparative meta-analysis of preclinical studies on 5-HT1B antagonists, focusing on their efficacy in animal models of depression. It is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action of 5-HT1B Antagonists
5-HT1B receptors are G-protein coupled receptors that, upon activation by serotonin, inhibit adenylyl cyclase and reduce the synthesis and release of serotonin from the presynaptic neuron.[2] 5-HT1B receptor antagonists bind to these autoreceptors and block the binding of serotonin, thereby preventing this negative feedback loop.[2] This leads to an increase in the firing rate of serotonergic neurons and enhanced serotonin release into the synaptic cleft.[4] This sustained increase in synaptic serotonin is thought to mediate the antidepressant effects. Some studies suggest that combining 5-HT1B antagonists with selective serotonin reuptake inhibitors (SSRIs) could lead to a more rapid and robust antidepressant response.[3][5]
Preclinical Efficacy of 5-HT1B Antagonists in Animal Models of Depression
Several 5-HT1B antagonists have been evaluated in preclinical models of depression, primarily using the forced swim test (FST) and tail suspension test (TST) in rodents. These tests measure the duration of immobility, with a reduction in immobility time considered an indicator of antidepressant-like activity.[6][7][8]
| Compound | Animal Model | Behavioral Test | Dose (mg/kg) | Key Findings | Reference |
| GR 127935 | Guinea Pig | Forced Swim Test | Not Specified | Increased latency to immobility. | [4] |
| GR 127935 | Mouse | Tail Suspension Test | Not Specified | Blocked the effects of paroxetine (B1678475) and imipramine. | [4] |
| SB 216641 | Rat | Forced Swim Test | 2.5, 5, 10 | Dose-dependently reduced immobility time. | [9] |
| CP 94253 (agonist) | Mouse | Forced Swim Test | 2.5 | Reduced immobility time. | [9] |
| Various | Rodents | Forced Swim Test | Various | Co-administration with tricyclic antidepressants or MAOIs increased anti-immobility effect. | [4] |
| Various | Rodents | Forced Swim Test | Various | Co-administration with SSRIs increased anti-immobility effect. | [4] |
Experimental Protocols
Behavioral Tests for Antidepressant Efficacy
1. Forced Swim Test (FST)
The FST is a widely used behavioral test for screening antidepressant drugs.[6][7]
-
Apparatus: A transparent glass cylinder (20 cm diameter, 35 cm height) is filled with water (23-25°C) to a depth of 20 cm.[7]
-
Procedure: A mouse or rat is placed in the cylinder for a 6-minute session.[7] The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test.
-
Data Analysis: The total time spent immobile is calculated. A significant decrease in immobility time in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.[8]
2. Tail Suspension Test (TST)
The TST is another common behavioral despair model used for assessing antidepressant activity, primarily in mice.[8]
-
Apparatus: A mouse is suspended by its tail using adhesive tape, approximately 1 cm from the tip, to a horizontal bar. The mouse is elevated so that it cannot touch any surfaces.
-
Procedure: The mouse is suspended for a 6-minute period, and the duration of immobility is recorded.[8]
-
Data Analysis: The total time of immobility is measured. A reduction in immobility time suggests an antidepressant-like effect.[8]
Neurochemical Analysis
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters, such as serotonin, in specific brain regions of freely moving animals.[10][11]
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized rat.[10]
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.[10]
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[12] The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals (e.g., every 20 minutes).[10]
-
Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11][12]
-
Data Analysis: Changes in extracellular serotonin levels following the administration of a 5-HT1B antagonist are expressed as a percentage of the baseline levels.[10]
Molecular Assays
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a drug for a specific receptor.[13][14]
-
Membrane Preparation: Brain tissue or cells expressing the 5-HT1B receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.[15]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the 5-HT1B receptor (e.g., [¹²⁵I]iodocyanopindolol) and varying concentrations of the unlabeled 5-HT1B antagonist being tested.[16]
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[14]
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[14]
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki) of the antagonist can be calculated. These values indicate the affinity of the antagonist for the 5-HT1B receptor.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1B and 5-HT1D receptor antagonists [biopsychiatry.com]
- 6. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 13. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 16. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
Safety Operating Guide
Essential Guide to the Proper Disposal of SB-616234-A
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the necessary safety and logistical procedures for the disposal of the selective 5-HT1B receptor antagonist, SB-616234-A.
This document provides crucial guidance on the safe and compliant disposal of this compound, a potent research compound. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This information is intended to supplement, not replace, the specific guidance provided in a manufacturer-supplied Safety Data Sheet (SDS), which should always be consulted as the primary source of information.
I. Chemical and Physical Properties
A foundational understanding of this compound's properties is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₃₂H₃₅N₅O₃ |
| Molecular Weight | 553.66 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
II. Health and Safety Information
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following general precautions should be taken when handling this and similar research compounds. An SDS, which can be requested from the supplier, will provide detailed hazard information.
Potential Hazards:
-
Acute Toxicity: The acute toxicity of this compound has not been fully characterized. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Chronic Toxicity: The long-term health effects are unknown.
-
Irritation: May cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator is recommended.
III. Step-by-Step Disposal Procedures
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedures provide a general framework for its disposal as a hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste:
-
Place any unused or expired this compound powder in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and paper towels should also be collected in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
2. Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
4. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
IV. Experimental Protocols: 5-HT1B Receptor Binding Assay
To understand the context in which this compound is used, the following is a generalized protocol for a 5-HT1B receptor binding assay, a common experiment for this compound.
Objective: To determine the binding affinity of this compound for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
Radioligand (e.g., [³H]-GR125743).
-
This compound at various concentrations.
-
Assay buffer.
-
Scintillation fluid.
-
Filtration apparatus.
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known saturating ligand (for non-specific binding), or a concentration of this compound.
-
Incubate the plate to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Analyze the data to determine the inhibitory concentration (IC₅₀) of this compound, from which the binding affinity (Ki) can be calculated.
V. Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as a 5-HT1B autoreceptor antagonist.
Caption: General workflow for the disposal of this compound waste.
Essential Safety and Operational Protocols for Handling SB-616234-A
Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed handling procedures for SB-616234-A are publicly available. The following guidance is based on general best practices for handling potent, novel chemical compounds in a laboratory setting and should be supplemented by a thorough risk assessment conducted by qualified personnel.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.[3]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational and disposal plans to ensure the safe management of this compound.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling potent compounds to minimize exposure through inhalation, skin contact, or ingestion.[4][5] The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Inspect gloves for any signs of damage before use. Change gloves frequently, especially if contamination is suspected.[6] | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached. |
| Eye and Face Protection | Chemical safety goggles or a full-face shield should be worn at all times.[1][7] | Protects against splashes, aerosols, and airborne particles that could cause eye irritation or injury. |
| Body Protection | A disposable, long-sleeved, back-closing laboratory coat or gown is required. Ensure cuffs are tight-fitting.[8] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling powders or when generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is essential.[8] Work should be conducted in a certified chemical fume hood or a biological safety cabinet.[1][2] | Minimizes the risk of inhaling the compound, which could have potent pharmacological effects. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[7] Disposable shoe covers should be worn in designated potent compound handling areas.[8] | Protects feet from spills and prevents the tracking of contaminants outside the work area. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
III. Experimental Protocols: Step-by-Step Guidance
A. Weighing and Aliquoting the Compound:
-
Preparation: Before handling the compound, ensure the designated fume hood is clean and all necessary equipment (e.g., analytical balance, spatulas, weigh paper, microcentrifuge tubes) is inside.[1]
-
Tare the Balance: Place a piece of weigh paper on the analytical balance and tare it.
-
Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of this compound onto the weigh paper. Avoid creating dust.
-
Aliquot: Transfer the weighed compound into a pre-labeled microcentrifuge tube or other appropriate container.
-
Clean Up: Carefully fold the weigh paper and any contaminated materials and dispose of them in the designated solid chemical waste container.[9]
B. Spill Response:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Contain the Spill: If safe to do so, use a chemical spill kit to absorb and contain the spill. Work from the outside of the spill inward.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[10]
-
Report: Report the spill to the laboratory supervisor and the EHS department.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[9][11]
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[10] |
| Liquid Waste | All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[12] |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[9] |
| Unused Compound | Unused or expired this compound must be disposed of as hazardous chemical waste. Do not pour down the drain or discard in regular trash.[11] |
All waste containers must be properly labeled with the contents and associated hazards and stored in a designated satellite accumulation area until collected by the EHS department for final disposal.[11]
References
- 1. cce.caltech.edu [cce.caltech.edu]
- 2. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. gerpac.eu [gerpac.eu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
